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  • Product: 5-Bromo-2-fluoro-3-isopropoxybenzoic acid
  • CAS: 2586126-54-5

Core Science & Biosynthesis

Foundational

Multi-Nuclear NMR Elucidation of 5-Bromo-2-fluoro-3-isopropoxybenzoic Acid: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and agrochemical development, halogenated, alkoxy-substituted benzoic acids frequently serve as critical building blocks and pharmacophores. Specifically, 5-Bromo-2-fluoro-3-iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated, alkoxy-substituted benzoic acids frequently serve as critical building blocks and pharmacophores. Specifically, 5-Bromo-2-fluoro-3-isopropoxybenzoic acid presents a unique structural motif characterized by a dense array of electronic push-pull effects: an electron-withdrawing carboxylic acid, a highly electronegative fluorine atom, an electron-donating isopropoxy ether, and a heavy bromine atom.

Because of this complex substitution pattern, multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy ( 1 H, 13 C, and 19 F) is the gold standard for unambiguous structural elucidation[1]. This guide provides a deep-dive into the causality behind the chemical shifts of this molecule, offering a self-validating experimental framework for researchers to acquire, assign, and verify its spectral data.

Structural Anatomy & Causality of Chemical Shifts

To accurately assign the NMR spectra, one must move beyond empirical memorization and understand the quantum mechanical and electronic environments dictating the chemical shifts.

H NMR Causality: Shielding and Deshielding Zones

The aromatic ring of 5-bromo-2-fluoro-3-isopropoxybenzoic acid contains only two isolated protons: H4 and H6 .

  • The H6 Proton ( δ≈7.92 ppm): This proton is flanked by the carboxylic acid (-COOH) at C1 and the bromine atom at C5. The strong inductive electron-withdrawing nature of the carbonyl group heavily deshields H6, pushing its resonance downfield.

  • The H4 Proton ( δ≈7.17 ppm): Located between the isopropoxy group at C3 and the bromine at C5, H4 experiences resonance-based electron donation from the adjacent oxygen atom. This localized increase in electron density shields the proton, shifting it upfield relative to H6[2].

  • Spin-Spin Coupling: Because H4 and H6 are separated by four bonds, they exhibit a weak meta-coupling to each other ( 4JHH​≈2.5 Hz). Furthermore, both protons couple to the spin-½ 19 F nucleus at C2, resulting in doublet-of-doublets (dd) splitting patterns[2].

  • The Isopropoxy Group: The aliphatic region is defined by vicinal coupling ( 3JHH​≈6.0 Hz). The single methine proton (-CH) is split by the six equivalent methyl protons into a septet ( δ≈4.60 ppm), while the methyls (-CH 3​ ) appear as a massive doublet ( δ≈1.40 ppm).

C NMR Causality: The 19 F Heteronuclear Effect

The 13 C spectrum is dominated by heteronuclear spin-spin coupling ( 13 C- 19 F), which splits nearly every aromatic carbon signal into a doublet[1].

  • Direct Coupling ( 1JCF​ ): The C2 carbon, directly attached to the fluorine atom, experiences a massive one-bond coupling of approximately 250 Hz, resonating at δ≈148.8 ppm due to the extreme electronegativity of fluorine[2].

  • The Heavy Atom Effect: The C5 carbon attached to the bromine atom ( δ≈119.8 ppm) is subject to the "heavy atom effect." The large, diffuse electron cloud of the bromine atom creates a strong diamagnetic shielding current, shifting the C5 resonance significantly upfield compared to standard aromatic carbons[2].

Quantitative Data Presentation

The following tables summarize the predicted chemical shifts, multiplet structures, and coupling constants based on the electronic parameters of the molecule.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment
-COOH 11.00 - 13.00Broad Singlet (br s)-1HCarboxylic acid proton
H6 7.92Doublet of doublets (dd) 4JHH​=2.5 , 4JHF​=6.0 1HAromatic proton (ortho to COOH)
H4 7.17Doublet of doublets (dd) 4JHH​=2.5 , 4JHF​=6.0 1HAromatic proton (ortho to O-iPr)
-CH 4.60Septet (spt) 3JHH​=6.0 1HIsopropoxy methine
-CH 3​ 1.40Doublet (d) 3JHH​=6.0 6HIsopropoxy methyls

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
C=O 168.0Doublet (d) 3JCF​≈4 Carboxylic acid carbon
C2 148.8Doublet (d) 1JCF​≈250 Aromatic carbon (attached to F)
C3 140.8Doublet (d) 2JCF​≈12 Aromatic carbon (attached to O-iPr)
C6 127.3Doublet (d) 3JCF​≈5 Aromatic carbon (attached to H6)
C4 123.4Doublet (d) 3JCF​≈5 Aromatic carbon (attached to H4)
C5 119.8Doublet (d) 4JCF​≈2 Aromatic carbon (attached to Br)
C1 114.8Doublet (d) 2JCF​≈15 Aromatic carbon (attached to COOH)
-CH 72.5Singlet (s)-Isopropoxy methine carbon
-CH 3​ 21.5Singlet (s)-Isopropoxy methyl carbons

Experimental Protocols for NMR Acquisition & Validation

To ensure high-fidelity data, the following protocol establishes a self-validating system where 1D assignments are rigorously proven by 2D correlation experiments.

Step 1: Sample Preparation
  • Weigh 15–20 mg of 5-bromo-2-fluoro-3-isopropoxybenzoic acid.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). Causality: CDCl 3​ is a non-polar, aprotic solvent that readily dissolves halogenated aromatics without exchanging the labile carboxylic acid proton, allowing the -COOH broad singlet to be observed[2].

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a highly shielded, sharp reference peak defined exactly at 0.00 ppm, ensuring absolute calibration of the chemical shift scale[3].

Step 2: Spectrometer Calibration
  • Insert the NMR tube into the probe and lock the spectrometer to the deuterium resonance of CDCl 3​ .

  • Shim the magnetic field (adjusting Z1-Z4 gradients) until the TMS line width at half-height is < 0.5 Hz. Proper shimming is critical to resolve the fine 4JHH​ and 4JHF​ couplings[3].

Step 3: 1D Acquisition
  • 1 H NMR: Apply a 30° excitation pulse with a relaxation delay (D1) of 2 seconds for 16 scans. Causality: A 30° pulse allows for a shorter D1 while maintaining quantitative integration, as longitudinal magnetization recovers faster than after a 90° pulse[3].

  • 13 C NMR: Utilize power-gated 1 H decoupling (e.g., WALTZ-16 sequence) with a D1 of 2–3 seconds for 1024 scans. Causality: WALTZ-16 decoupling removes C-H splitting to simplify the spectrum while maintaining the Nuclear Overhauser Effect (NOE) to boost the sensitivity of the inherently insensitive 13 C nucleus[3].

Step 4: 2D Acquisition (The Self-Validating System)
  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H connections. This will immediately differentiate the C4 and C6 aromatic carbons based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to trace long-range (2-3 bond) C-H correlations. Causality: HMBC is the ultimate structural validator. The isopropoxy methine proton ( δ 4.60) will show a strong 3JCH​ cross-peak to the C3 aromatic carbon ( δ 140.8), unambiguously proving the exact regiochemical position of the ether linkage on the ring[3].

Workflow Visualization

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H, 13C, 19F) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing & FT (Phase/Baseline Correction) Acq2D->Process Assign Signal Assignment (Multiplet & J-Coupling Analysis) Process->Assign Validate Structural Validation (Self-Validating Output) Assign->Validate

Workflow for the multi-nuclear NMR acquisition and structural validation of the benzoic acid.

References

  • High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition. Elsevier Science. 3[3]

  • Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Professional. 2[2]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH) / Chemical Society Reviews. 1[1]

Sources

Exploratory

Unraveling the Mass Spectrometry Fragmentation Pathways of 5-Bromo-2-fluoro-3-isopropoxybenzoic Acid

Executive Summary For researchers and drug development professionals, elucidating the structural fingerprint of complex halogenated aromatic building blocks is critical for metabolite tracking, impurity profiling, and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, elucidating the structural fingerprint of complex halogenated aromatic building blocks is critical for metabolite tracking, impurity profiling, and pharmacokinetic assays. 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (C₁₀H₁₀BrFO₃) presents a highly diagnostic mass spectrometric profile due to the interplay of its carboxylic acid moiety, the isotopic signature of bromine, the inductive effects of fluorine, and the facile rearrangement of its isopropoxy ether group.

This whitepaper provides an authoritative, in-depth analysis of the ionization dynamics and fragmentation mechanisms of this molecule across both Electrospray Ionization (ESI) and Electron Ionization (EI) platforms.

Molecular Blueprint & Ionization Dynamics

The structural topology of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid dictates its behavior in the gas phase. The molecule features:

  • A Carboxylic Acid (-COOH): Highly acidic, making Negative-ion Electrospray Ionization (ESI-) the most efficient soft-ionization technique, yielding a robust deprotonated precursor [M-H]-[1].

  • An Isopropoxy Group (-OCH(CH₃)₂): Prone to neutral loss of an alkene (propene) via charge-driven inductive cleavage or McLafferty-type rearrangement[2].

  • A Bromine Atom (-Br): Provides a distinct 1:1 isotopic doublet (⁷⁹Br and ⁸¹Br) separated by 2 Da. This acts as an intrinsic isotopic tracer; any fragment retaining the bromine will exhibit this doublet, while its absence confirms the loss of the bromine radical[3].

  • An Ortho-Fluorine (-F): While highly electronegative, the C-F bond is exceptionally strong. However, in specific collision-induced dissociation (CID) events, the loss of HF (20 Da) can occur due to the proximity of the carboxylate group[4].

Electrospray Ionization (ESI-) & CID Fragmentation

In LC-MS/MS workflows, ESI in negative mode is the gold standard for benzoic acid derivatives. The ionization yields the [M-H]- precursor at m/z 275 (for ⁷⁹Br) and m/z 277 (for ⁸¹Br).

Causality of ESI- Fragmentation

Upon isolation and subjection to Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, thermodynamically driven degradation sequence:

  • Primary Event (Decarboxylation): The carboxylate anion [-COO]- is highly unstable under collisional activation. It readily expels carbon dioxide (CO₂, 44 Da), a highly stable neutral molecule. This localizes the negative charge onto the aromatic ring, yielding the intermediate m/z 231 / 233[1].

  • Secondary Event (Alkene Elimination): The isopropoxy group undergoes a facile elimination of propene (C₃H₆, 42 Da). The driving force is the formation of a stable phenoxide-like anion at m/z 189 / 191.

  • Tertiary Event (Halogen Cleavage): At higher collision energies, the heterolytic cleavage of the C-Br bond results in the formation of the stable bromide anion (Br⁻) at m/z 79 / 81, which often dominates the lower mass range of the spectrum.

ESI_Pathway Precursor Precursor Ion [M-H]- m/z 275 / 277 Decarb Decarboxylated Anion m/z 231 / 233 Precursor->Decarb Loss of CO2 (-44 Da) Bromide Bromide Anion m/z 79 / 81 Precursor->Bromide Heterolytic Cleavage (High CE) Phenoxide Phenoxide Anion m/z 189 / 191 Decarb->Phenoxide Loss of Propene (C3H6) (-42 Da) Phenoxide->Bromide Ring Degradation

Diagnostic ESI- MS/MS fragmentation pathway of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid.

Electron Ionization (EI-MS) Fragmentation Mechanisms

For GC-MS applications, Electron Ionization (70 eV) subjects the molecule to hard ionization, generating a radical cation [M]•+ at m/z 276 / 278. Unlike ESI, EI induces extensive skeletal fragmentation[5][6].

Causality of EI Fragmentation
  • α-Cleavage of the Carboxyl Group: The most prominent initial cleavage is the loss of a hydroxyl radical (•OH, 17 Da) to form a highly stabilized acylium ion [M-OH]+ at m/z 259 / 261[6][7]. This is subsequently followed by the loss of carbon monoxide (CO, 28 Da) to form a phenyl cation at m/z 231 / 233[5].

  • Ether Cleavage: Alkoxy ethers with β-hydrogens undergo a characteristic loss of the alkyl chain as an alkene. The loss of propene (42 Da) from the molecular ion yields a radical cation at m/z 234 / 236[2].

  • Bromine Radical Loss: The homolytic cleavage of the C-Br bond expels a bromine radical (•Br, 79/81 Da). The resulting fragment at m/z 197 is a singlet, immediately confirming the loss of the halogen[3].

EI_Pathway M Molecular Ion [M]•+ m/z 276 / 278 Acylium Acylium Ion [M-OH]+ m/z 259 / 261 M->Acylium -•OH (-17 Da) Phenol Phenolic Ion[M-C3H6]•+ m/z 234 / 236 M->Phenol -C3H6 (-42 Da) Debromo Debrominated Ion [M-Br]+ m/z 197 (Singlet) M->Debromo -•Br (-79/81 Da) Phenyl Phenyl Cation[M-OH-CO]+ m/z 231 / 233 Acylium->Phenyl -CO (-28 Da)

Hard ionization (EI-MS) fragmentation cascade showing radical and neutral losses.

Quantitative Data & Diagnostic Ions

The following tables summarize the critical m/z transitions required for Multiple Reaction Monitoring (MRM) assay development or spectral library matching.

Table 1: ESI- MS/MS Diagnostic Ions (Negative Mode)

Precursor m/zProduct m/zNeutral LossStructural AssignmentRelative Abundance
275 / 277231 / 23344 Da (CO₂)Decarboxylated aromatic anionHigh (Base Peak at low CE)
275 / 277189 / 19186 Da (CO₂ + C₃H₆)Phenoxide-like anionMedium
275 / 27779 / 81N/ABromide anion (Br⁻)High (at elevated CE)

Table 2: EI-MS Diagnostic Ions (Positive Mode, 70 eV)

Fragment m/zNeutral LossStructural AssignmentIsotopic Pattern
276 / 278NoneMolecular Ion [M]•+1:1 Doublet
259 / 26117 Da (•OH)Acylium Ion [M-OH]+1:1 Doublet
234 / 23642 Da (C₃H₆)Phenolic radical cation1:1 Doublet
231 / 23345 Da (•COOH)Phenyl cation1:1 Doublet
19779/81 Da (•Br)Debrominated cationSinglet

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. By strictly controlling the mobile phase chemistry and derivatization steps, analytical artifacts are minimized.

Protocol A: LC-MS/MS (ESI-) Workflow

Causality Note: Formic acid is traditionally used in LC-MS but can suppress negative ionization. We utilize 10 mM Ammonium Acetate to buffer the pH above the pKa of the carboxylic acid (~3.5), ensuring >99% of the analyte is in the easily ionizable deprotonated state [M-H]-.

  • Sample Preparation: Dissolve 1 mg of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 100 ng/mL in 50:50 Methanol:Water for injection.

  • Chromatography:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry Parameters:

    • Polarity: Negative ESI.

    • Capillary Voltage: 2.5 kV to 3.0 kV.

    • Source Temperature: 150 °C; Desolvation Temperature: 400 °C.

    • Collision Energy (CE) Sweep: Perform a CE ramp from 10 eV to 40 eV.

      • Validation Check: At 10-15 eV, m/z 231/233 should dominate. At >30 eV, m/z 79/81 should become the base peak.

Protocol B: GC-MS (EI) Derivatization Workflow

Causality Note: Free carboxylic acids exhibit severe hydrogen bonding with GC column stationary phases, leading to peak tailing and thermal degradation[2]. Derivatization to a trimethylsilyl (TMS) ester prevents this, increasing volatility and thermal stability.

  • Derivatization: Transfer 100 µL of a 100 µg/mL sample (in Dichloromethane) to a glass vial. Evaporate to dryness under gentle N₂. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine.

  • Incubation: Heat at 60 °C for 30 minutes. Cool to room temperature.

  • GC-MS Analysis:

    • Injection: 1 µL, Split ratio 10:1. Injector temp: 250 °C.

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS Conditions: Electron Ionization at 70 eV. Scan range m/z 50 to 400.

    • Validation Check: The molecular ion of the TMS derivative will shift to m/z 348 / 350. A prominent loss of a methyl group (-15 Da) from the TMS moiety (m/z 333 / 335) confirms successful derivatization[2].

Protocols Prep Sample Prep Branch1 LC-MS/MS (Ammonium Acetate) Prep->Branch1 Branch2 GC-MS (BSTFA Derivatization) Prep->Branch2 Result1 ESI- Spectra [M-H]- Branch1->Result1 Result2 EI Spectra [M-TMS]•+ Branch2->Result2

Bifurcated analytical workflow ensuring optimal ionization across MS platforms.

Troubleshooting & Analytical Artifacts

When analyzing 5-Bromo-2-fluoro-3-isopropoxybenzoic acid, scientists must be vigilant against specific instrumental artifacts:

  • In-Source Decarboxylation (ESI): Benzoic acids are highly prone to losing CO₂ within the ion source before reaching the mass analyzer, resulting in an artificially low precursor [M-H]- signal and a high m/z 231/233 baseline[1].

    • Solution: Decrease the Fragmentor/Cone voltage (e.g., from 120V down to 60V) to cool the ions entering the vacuum region[1].

  • Dimerization: In ESI-, carboxylic acids frequently form non-covalent dimers [2M-H]- at m/z 551 / 553 / 555 (due to Br isotope combinations)[1].

    • Solution: Dilute the sample or steepen the LC gradient to prevent high localized concentrations in the ESI droplet.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Mass spectrum of benzoic acid fragmentation pattern Source: Doc Brown's Chemistry URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones Source: ResearchGate URL:[Link]

  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains Source: Freie Universität Berlin URL:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 5-Bromo-2-fluoro-3-isopropoxybenzoic Acid at Ambient Conditions

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and critical building blocks is paramount. 5-Bromo-2-fluoro-3-is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and critical building blocks is paramount. 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2586126-54-5) is a highly substituted aromatic compound whose stability at room temperature (298.15 K) is dictated by a complex interplay of steric hindrance, inductive electronic effects, and crystal lattice thermodynamics.

This whitepaper provides an in-depth, causality-driven framework for evaluating the thermodynamic stability of this compound. By synthesizing predictive thermodynamic modeling with field-proven empirical protocols based on1[1], this guide equips analytical and formulation scientists with the tools to validate the integrity of halogenated alkoxybenzoic acids.

Structural Thermodynamics & Intrinsic Stability

The baseline stability of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid at room temperature is fundamentally governed by its molecular architecture. Like most substituted benzoic acids, it exists as a crystalline solid at 25°C due to the high enthalpy of fusion driven by intermolecular hydrogen bonding[2].

  • Carboxyl Group Dimerization: The primary driver of solid-state stability is the formation of hydrogen-bonded dimers. This dimerization significantly lowers the free energy of the crystalline state, making spontaneous degradation at room temperature thermodynamically unfavorable.

  • Halogen Electronic Modulation (+M / -I): The fluorine atom at the ortho position (C2) exerts a powerful electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (carboxylate anion) and increases the acid's dissociation constant relative to unsubstituted benzoic acid[2]. The highly electronegative nature of fluorine forms a C-F bond with exceptional bond dissociation energy (~480 kJ/mol), rendering this site thermodynamically inert under ambient conditions. The bromine at C5, while less electronegative, contributes to the polarizability of the aromatic ring.

  • Steric Shielding via Isopropoxy: The bulky isopropoxy group at C3 provides steric shielding to the adjacent positions. While ether linkages can be susceptible to acidic cleavage, the steric bulk of the isopropyl moiety raises the activation energy ( Ea​ ) required for nucleophilic attack, ensuring kinetic stability at neutral pH and ambient temperature.

Fig 1. Thermodynamic and electronic contributions to the stability of the target molecule.

Predictive Thermodynamic Parameters

Direct computation of thermodynamic properties in condensed states for complex poly-substituted halobenzoic acids requires benchmarking against known experimental data[3]. Based on critical evaluations of monohalobenzoic acids and related derivatives[4][5], we can extrapolate the baseline thermodynamic behavior of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid at standard reference conditions (298.15 K, 100 kPa).

Table 1: Extrapolated Thermodynamic Properties at 298.15 K
Thermodynamic ParameterPredicted Range / BehaviorCausality & Structural Rationale
Physical State Crystalline SolidHigh lattice energy driven by carboxyl dimerization[2].
Heat Capacity ( Cp,m∘​ ) ~180 - 220 J·K⁻¹·mol⁻¹Incremented by halogen mass and isopropoxy vibrational modes[3].
Enthalpy of Sublimation ( Δcrg​Hm∘​ ) > 95 kJ/molStrong intermolecular forces require significant energy to transition to ideal-gas state[3].
Gibbs Free Energy of Hydration Positive ( ΔG>0 )The hydrophobic nature of the halogens and isopropoxy group limits aqueous solubility[5].

Empirical Validation: Standardized Stability Protocols

To transition from predictive models to empirical certainty, a rigorous stability-indicating protocol must be executed. As a Senior Application Scientist, I mandate that every protocol be a self-validating system . The following methodologies align with the 6[6].

Methodology 1: Solid-State Thermal Analysis (TGA/DSC)

Objective: Determine the absolute melting point, enthalpy of fusion, and degradation onset temperature ( Td​ ).

  • Step 1: Sample Preparation. Weigh exactly 2.0–5.0 mg of the API into a hermetically sealed aluminum pan with a pinhole. Causality: A small, precise mass ensures uniform heat transfer, minimizes thermal lag, and prevents sensor saturation.

  • Step 2: TGA Pre-Screening. Heat the sample from 25°C to 350°C at 10°C/min under a nitrogen purge. Causality: This establishes the degradation temperature ( Td​ ). Running DSC past the decomposition point without this knowledge risks fouling the calorimetric sensor with volatile degradants.

  • Step 3: Modulated DSC (mDSC). Subject the sample to a linear heating rate of 5°C/min with a modulation amplitude of ±0.5°C every 60 seconds. Causality: Modulated DSC separates reversing heat flow (e.g., glass transitions, melting) from non-reversing heat flow (e.g., crystallization, decomposition), providing a clearer thermodynamic picture.

  • Step 4: System Self-Validation. Implement a heat-cool-heat cycle. If the melting endotherm observed in the first heating cycle is absent or shifted in the second cycle, it confirms that thermal degradation (rather than pure melting) occurred.

Methodology 2: ICH Q1A(R2) Accelerated Stability Profiling

Objective: Calculate the activation energy ( Ea​ ) of degradation to predict long-term shelf-life at room temperature.

  • Step 1: Aliquoting & Packaging. Distribute the compound into containers that simulate the proposed commercial packaging (e.g., amber glass vials with PTFE-lined caps).

  • Step 2: Environmental Incubation. Place samples in calibrated stability chambers at two distinct conditions[7]:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (Evaluate at 0, 3, 6, 9, and 12 months).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (Evaluate at 0, 1, 3, and 6 months).

    • Causality: Testing at elevated temperatures and humidity increases the reaction rate. By plotting the degradation rates at 25°C and 40°C, the Arrhenius equation ( k=Ae−Ea​/RT ) can be utilized to extrapolate thermodynamic stability over years.

  • Step 3: HPLC-UV/MS Analysis. Analyze the samples using a validated, stability-indicating reversed-phase HPLC method.

  • Step 4: System Self-Validation (Mass Balance). Calculate the mass balance. The sum of the peak areas of the parent compound and all detected degradation products must equal 98-102% of the initial parent peak area ( t=0 ). Causality: A failure to achieve mass balance indicates that degradants are either volatile (escaping the system), highly polar (eluting in the void volume), or irreversibly binding to the stationary phase.

Fig 2. Self-validating ICH Q1A(R2) stability workflow for thermodynamic parameter extraction.

Mechanistic Degradation Pathways

While 5-Bromo-2-fluoro-3-isopropoxybenzoic acid is thermodynamically stable at room temperature, exposure to extreme stress conditions (e.g., extreme pH, intense UV light) can overcome the activation energy barriers, initiating degradation.

  • Photolytic Dehalogenation: While the C-F bond is virtually indestructible under standard conditions, the C-Br bond is weaker (~280 kJ/mol). Under intense UV irradiation (as outlined in ICH Q1B photostability testing[6]), homolytic cleavage of the C-Br bond can occur, generating a highly reactive aryl radical.

  • Ether Cleavage: The isopropoxy ether linkage is stable at neutral pH. However, under strongly acidic conditions (e.g., refluxing HBr) or Lewis acid catalysis, the ether can undergo cleavage to yield 5-bromo-2-fluoro-3-hydroxybenzoic acid and an isopropyl halide. At room temperature, the thermodynamic barrier for this hydrolysis is insurmountable.

  • Decarboxylation: Aromatic carboxylic acids generally require temperatures exceeding 200°C to undergo decarboxylation. The presence of the electron-withdrawing fluorine atom ortho to the carboxyl group actually stabilizes the carboxylate, further increasing the thermal energy required for CO₂ loss.

Conclusion

The thermodynamic stability of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid at room temperature is robust, underpinned by strong solid-state dimerization and the kinetic stability of its substituents. By applying the rigorous, self-validating thermal and ICH Q1A(R2) protocols outlined in this guide, researchers can confidently quantify its thermodynamic parameters, ensuring structural integrity throughout the drug development lifecycle.

References

  • Quality Guidelines - ICH. ich.org. Available at:[Link][1]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. europa.eu. Available at:[Link][6]

  • Q1A(R2) Guideline - ICH. ich.org. Available at: [Link][7]

  • Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. nist.gov. Available at:[Link][4]

  • Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry - AIP Publishing. aip.org. Available at:[Link][3]

  • Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. jbiochemtech.com. Available at: [Link][8]

  • Why is benzoic acid a solid at room temperature whilst ethanoic acid is a liquid? quora.com. Available at:[Link][2]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. mdpi.com. Available at: [Link][5]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Toxicity, and Safe Handling of 5-Bromo-2-fluoro-3-isopropoxybenzoic Acid

As drug discovery pivots toward increasingly complex molecular architectures, the selection of highly functionalized building blocks becomes paramount. 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS: 2586126-54-5) repres...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex molecular architectures, the selection of highly functionalized building blocks becomes paramount. 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS: 2586126-54-5) represents a sophisticated halogenated scaffold frequently utilized in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach the integration of novel building blocks not merely as a sequence of synthetic steps, but as a holistic system where structural rationale, toxicological awareness, and self-validating methodologies intersect. This whitepaper provides an in-depth technical guide to the material safety, toxicological mechanisms, and field-proven handling protocols for this critical compound.

Structural Rationale & Physicochemical Profiling

Every functional group on the 5-Bromo-2-fluoro-3-isopropoxybenzoic acid scaffold serves a distinct, calculated purpose in medicinal chemistry. Understanding this causality is essential for predicting both its reactivity and its biological behavior [1].

  • C2-Fluorine: The highly electronegative fluorine atom locks the molecular conformation via dipole interactions and significantly increases the metabolic stability of the aromatic ring against CYP450-mediated oxidation. Furthermore, it lowers the pKa of the adjacent carboxylic acid, enhancing its solubility profile in physiological environments.

  • C3-Isopropoxy Group: This group provides critical lipophilic bulk. It enhances cell membrane permeability while sterically shielding the ring, preventing the formation of reactive ortho-quinone metabolites that often lead to idiosyncratic toxicity.

  • C5-Bromine: This is the primary synthetic handle. The bromine atom acts as an electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the scaffold [3].

  • C1-Carboxylic Acid: Serves as the anchoring point for amide bond formation (peptide coupling) or esterification, linking the core scaffold to the rest of the target API.

Table 1: Physicochemical & Structural Parameters
ParameterValueCausality / Implication
CAS Number 2586126-54-5Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H10BrFO3Determines the exact molecular weight (277.09 g/mol ).
Appearance Solid (Powder)Requires specific handling to prevent aerosolization.
Solubility DMSO, DMF, DioxaneThe lipophilic isopropoxy group limits aqueous solubility, necessitating polar aprotic or biphasic solvent systems for reactions.
Toxicological Mechanisms & Material Safety Data (MSDS)

Handling halogenated benzoic acids requires a rigorous understanding of their hazard profiles. Based on Globally Harmonized System (GHS) classifications for structurally analogous halobenzoic acids, this compound carries a "Warning" signal word [2].

Toxicological Mechanism of Action

The toxicity of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid is primarily driven by its physical chemistry. The electron-withdrawing nature of the fluorine atom and the carboxylic acid increases the overall electrophilicity of the aromatic ring. While it is not a potent alkylating agent, the combination of an acidic proton (from the carboxylic group) and the lipophilic isopropoxy group allows the molecule to rapidly penetrate the stratum corneum (skin) and mucosal membranes. Upon penetration, it causes localized pH disruption and protein denaturation, which manifests clinically as acute irritation[4].

Table 2: GHS Hazard Identification & Mitigation Strategies
Hazard ClassGHS CodeToxicological MechanismMitigation Strategy
Acute Toxicity (Oral) H302Hepatic overload during phase II glucuronidation metabolism.Do not eat/drink in the lab; wash hands thoroughly post-handling.
Skin Irritation H315Lipophilic penetration leading to localized protein denaturation.Wear standard nitrile gloves and a chemically resistant lab coat.
Eye Irritation H319Acidic pH disruption of the sensitive mucosal membrane.Wear tight-fitting safety goggles at all times.
Respiratory Irritation H335Micro-dust inhalation causing alveolar inflammation.Handle the dry powder exclusively inside a certified fume hood.
Logical Workflow: From Hazard to Synthesis

To successfully utilize this compound, safety protocols must be seamlessly integrated into the synthetic workflow. The following diagram illustrates the logical relationship between the compound's structural profile, its inherent hazards, and the safe execution of downstream chemistry.

SAR_Toxicity_Workflow A 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (Core Scaffold) B GHS Hazard Profile (Skin/Eye/Resp Irritant) A->B Toxicity Assessment D C5-Bromine Handle (Cross-Coupling Site) A->D Structural Utility C Protective Measures (Ventilation, PPE) B->C Mitigation E Suzuki-Miyaura Coupling (Pd-Catalyzed) C->E Safe Execution Environment D->E Synthetic Application F In-Process Control (LC-MS/TLC Validation) E->F Reaction Monitoring

Logical flow from hazard identification to safe execution of Pd-catalyzed cross-coupling.

Self-Validating Experimental Workflows

A robust protocol must be "self-validating"—meaning it contains built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol 1: Safe Handling and Stock Solution Preparation

Objective: Prepare a 0.1 M standard stock solution while mitigating H335 (respiratory) and H315 (skin) hazards. Causality: The isopropoxy group imparts significant lipophilicity, rendering the compound insoluble in water but highly soluble in polar aprotic solvents.

  • Environmental Control: Ensure the fume hood face velocity is operating between 80–100 fpm to capture any aerosolized particulates.

  • PPE Verification: Don standard nitrile gloves (double-gloving is recommended for extended handling of the neat powder), safety goggles, and a lab coat.

  • Weighing: Tare a static-free glass vial. Carefully transfer 277.1 mg (1.0 mmol) of the compound. Causality: Using a static-free vial prevents the electrostatic repulsion and aerosolization of the fine powder, directly mitigating inhalation risks.

  • Dissolution: Add 10.0 mL of anhydrous DMSO. Vortex for 30 seconds until a clear, colorless solution is achieved.

  • System Validation (LC-MS): Inject a 1 µL aliquot into an LC-MS system (C18 column, H2O/MeCN gradient with 0.1% Formic Acid).

    • Expected Outcome: A sharp peak exhibiting an m/z of ~275/277 ([M-H]-, reflecting the 1:1 bromine isotopic distribution) confirms the integrity and concentration of the stock.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C5 position via C-C bond formation to build a biaryl framework. Causality: The C5-bromine is highly reactive toward oxidative addition by Pd(0). We select Pd(dppf)Cl₂ as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst degradation [3].

  • Reagent Assembly: In a 20 mL Schlenk tube, combine 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (277 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol). Causality: A 5 mol% loading provides an optimal balance between reaction velocity and minimizing residual heavy metal toxicity in the final API.

  • Solvent Introduction: Add 5 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture. Causality: The biphasic nature dissolves both the organic substrates (Dioxane) and the inorganic base (H₂O), facilitating the critical transmetalation step.

  • Reaction Execution: Seal the tube, evacuate/backfill with N₂ three times, and heat to 80°C for 4 hours.

  • System Validation (TLC & Workup): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1, 1% AcOH).

    • Expected Outcome: Complete consumption of the starting material (Rf ~0.4) and the appearance of a new UV-active product spot. Once validated, acidify the mixture with 1M HCl to pH 3 to protonate the carboxylic acid, then extract with EtOAc (3 x 10 mL) to isolate the product.

References
  • Goswami, K., et al. "A Hierarchical-Structured Impeller with Engineered Pd Nanoparticles Catalyzing Suzuki Coupling Reactions." ACS Applied Materials & Interfaces. URL:[Link]

Foundational

Electronic and steric effects of the isopropoxy group in 5-Bromo-2-fluoro-3-isopropoxybenzoic acid

Executive Summary 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS: 2586126-54-5)[1] is a highly functionalized aromatic building block critical in the development of advanced active pharmaceutical ingredients (APIs). The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS: 2586126-54-5)[1] is a highly functionalized aromatic building block critical in the development of advanced active pharmaceutical ingredients (APIs). The physicochemical behavior of this molecule is not merely the sum of its parts; it is governed by a complex interplay between the steric bulk of the 3-isopropoxy group and the strong electronic demands of the adjacent halogens. This technical guide deconstructs the causality behind the isopropoxy group's steric locking, its subsequent attenuation of resonance (+R) effects, and the resulting dominance of inductive (-I) withdrawal that dictates the molecule's pKa and reactivity profile.

Structural Dynamics: The Steric Conformational Lock

The spatial arrangement of atoms directly influences molecular energy and reactivity, a phenomenon broadly defined as steric hindrance[2]. In 5-Bromo-2-fluoro-3-isopropoxybenzoic acid, the isopropoxy (-O-iPr) group is situated at the C3 position, flanked by a fluorine atom at C2 and a hydrogen atom at C4.

Unlike a standard methoxy group, the isopropyl moiety is highly branched, possessing a significantly larger Charton steric parameter ( ν=0.56 ). This branching introduces severe steric repulsion when interacting with the adjacent C2-fluorine. To minimize A(1,3) -like allylic strain, the molecule adopts a locked conformation: the less sterically demanding methine proton of the isopropyl group orients toward the C2-fluorine, forcing the two bulky methyl groups to point toward the C4-hydrogen.

This conformational lock prevents the oxygen atom from achieving perfect coplanarity with the aromatic ring. Because optimal orbital overlap between the oxygen's lone pairs (p-orbital) and the aromatic π -system requires coplanarity, this steric twist partially decouples the oxygen from the ring, fundamentally altering its electronic contribution.

Electronic Modulation: Inductive vs. Resonance Effects

The electronic influence of substituents on an aromatic ring is traditionally quantified using the , which separates effects into inductive (-I/+I) and resonance (-R/+R) components[3].

For an alkoxy group like -O-iPr, the highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect (-I). Conversely, its lone pairs can donate electron density into the ring via resonance (+R). However, position and conformation dictate which effect dominates:

  • Positional Effect: At the C3 (meta) position relative to the carboxylic acid, resonance donation cannot directly delocalize onto the carboxylate carbon. Therefore, the inductive effect naturally predominates, reflected in a positive Hammett constant ( σmeta​≈+0.10 ), indicating net electron withdrawal.

  • Conformational Effect: As established, the steric clash with the C2-fluorine twists the -O-iPr group out of plane. This physical decoupling further suppresses the +R resonance donation.

Consequently, the -O-iPr group in this specific molecular context acts almost exclusively as an inductive electron-withdrawing group. When combined with the strong -I effects of the C2-fluorine and C5-bromine, the aromatic ring becomes severely electron-depleted. This massive withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation, significantly lowering the pKa of the C1-COOH group (increasing its acidity).

G O_iPr 3-Isopropoxy Group (-O-iPr) Steric Steric Bulk (Isopropyl Branching) O_iPr->Steric Electronic Electronic Effects (Oxygen Lone Pairs) O_iPr->Electronic Conformation Conformational Locking vs C2-F Steric->Conformation Resonance Resonance (+R) Attenuated Electronic->Resonance Inductive Inductive (-I) Dominant Electronic->Inductive Conformation->Resonance Reduces orbital overlap Reactivity Ring Deactivation (Reduced EAS) Resonance->Reactivity Less +R donation pKa pKa Modulation (Increased Acidity) Inductive->pKa Pulls electron density

Logical interplay of steric hindrance and electronic modulation by the 3-isopropoxy group.

Quantitative Data Synthesis

To contextualize these effects, Table 1 summarizes the standard physicochemical parameters of the substituents present on the benzoic acid core. The additive nature of these Hammett constants explains the profound deactivation of the ring and the enhanced acidity of the carboxyl group.

Table 1: Quantitative Physicochemical Parameters of Substituents

SubstituentPosition (vs COOH)Hammett σmeta​ Hammett σpara​ Charton Steric Parameter ( ν )Net Electronic Effect
-Fluoro Ortho (C2)+0.34+0.060.27Strong -I, Weak +R
-Isopropoxy Meta (C3)+0.10-0.450.56Moderate -I, Attenuated +R
-Bromo Meta (C5)+0.39+0.230.65Strong -I, Weak +R

Data derived from standard Hammett substituent constant compilations and steric effect models[2][3].

Self-Validating Experimental Protocols

To empirically validate the theoretical framework outlined above, researchers must employ self-validating analytical techniques. The following protocols are designed not just to measure, but to internally verify the causality of steric and electronic effects.

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Analysis
  • Causality: VT-NMR is utilized to prove the existence of the steric conformational lock. By lowering the temperature, the thermal energy available for O-Ar bond rotation decreases. If the C2-F steric hindrance is significant, the rotation will slow enough on the NMR timescale to resolve distinct rotamers.

  • Methodology:

    • Preparation: Dissolve 15 mg of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid in 0.5 mL of deuterated dichloromethane ( CD2​Cl2​ ), selected for its low freezing point.

    • Acquisition: Acquire high-resolution 1H and 19F NMR spectra starting at 298 K, decreasing in 10 K increments down to 180 K.

    • Observation: Monitor the isopropyl methyl signals (typically a doublet at room temperature). As rotation restricts, look for decoalescence into separate signals representing locked conformers.

    • Self-Validation System: Calculate the exchange rate constant ( kc​ ) at the exact coalescence temperature ( Tc​ ). Input these values into the Eyring equation to derive the activation free energy ( ΔG‡ ) for bond rotation. A calculated ΔG‡>12 kcal/mol mathematically validates the presence of a rigid steric lock, confirming the structural hypothesis.

Protocol B: High-Precision Potentiometric Titration for pKa Determination
  • Causality: Measuring the exact thermodynamic pKa validates the net electronic effect. A lower-than-expected pKa confirms that the steric twist has successfully attenuated the +R effect, allowing the -I effect of the isopropoxy group to dominate.

  • Methodology:

    • Preparation: Prepare a 1.0 mM solution of the compound in a 50:50 Methanol/Water co-solvent system (necessary due to the lipophilicity of the brominated/fluorinated aromatic ring).

    • Titration: Titrate the solution with standardized 0.01 M KOH under an inert nitrogen atmosphere at a strictly controlled 25.0 ± 0.1 °C.

    • Measurement: Record the pH continuously using a calibrated glass electrode to generate a high-resolution titration curve.

    • Self-Validation System: Immediately perform a reverse titration using 0.01 M HCl. The system is self-validating if the hysteresis between the forward and reverse titration curves is <0.05 pH units. This confirms that the system remained in thermodynamic equilibrium and that no micro-precipitation occurred. Finally, use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa from the co-solvent data.

Workflow Step1 Step 1: Compound Preparation 5-Bromo-2-fluoro-3-isopropoxybenzoic acid Step2 Step 2: VT-NMR Spectroscopy Analyze rotational barriers & decoalescence Step1->Step2 Step3 Step 3: Potentiometric Titration Determine thermodynamic pKa shifts Step1->Step3 Step4 Step 4: Computational Modeling DFT analysis of orbital decoupling Step2->Step4 Step3->Step4 Step5 Data Synthesis Correlate steric twist with -I/+R ratio Step4->Step5

Self-validating experimental workflow for quantifying steric and electronic parameters.

References

  • Steric effects Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Hammett equation Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • 16.6: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL:[Link]

  • Exploring the Steric Effect in the Formation of Hydrogen Bonded Complexes of Isopropyl Amine with Aryl Ethers in n-Hexane Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-2-fluoro-3-isopropoxybenzoic Acid

Executive Summary & Molecule Profiling 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS No. 2586126-54-5)[1] is a highly functionalized, multi-substituted aromatic building block frequently utilized in the synthesis of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecule Profiling

5-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS No. 2586126-54-5)[1] is a highly functionalized, multi-substituted aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including glucocorticoid receptor modulators and kinase inhibitors[2].

The structural complexity of this molecule presents unique challenges and opportunities for late-stage functionalization via palladium-catalyzed cross-coupling. The presence of an unprotected carboxylic acid, a strongly electron-withdrawing ortho-fluorine atom, and a sterically demanding meta-isopropoxy group requires a highly optimized, chemically logical approach to Suzuki-Miyaura coupling to prevent catalyst poisoning, protodeboronation, and homocoupling side reactions.

This application note provides field-proven, self-validating protocols for the efficient C-C bond formation at the 5-position, detailing the mechanistic causality behind catalyst selection, base stoichiometry, and solvent phase dynamics.

Mechanistic Insights & Causality (E-E-A-T)

To design a robust protocol, one must understand the thermodynamic and electronic interplay of the molecule's functional groups. Do not rely on generic coupling conditions; instead, tailor the reaction to the substrate's specific electronic and steric profile.

Regioselectivity: C-Br vs. C-F Activation

The molecule possesses two halogens: a bromine at C5 and a fluorine at C2. The Suzuki-Miyaura coupling is highly regioselective for the C5 position due to the stark difference in bond dissociation energies (BDE). The C-Br bond (~81 kcal/mol) readily undergoes oxidative addition with standard Pd(0) catalysts[3]. Conversely, the C-F bond is exceptionally strong (>110 kcal/mol) and presents a significant thermodynamic barrier, rendering it completely inert under mild to moderate cross-coupling conditions without specialized forcing catalysts[3]. The electron-withdrawing nature of the C2-fluorine actually enhances the electrophilicity of the ring, slightly accelerating the oxidative addition at the C-Br bond.

The Unprotected Carboxylic Acid: Stoichiometric Base Causality

A critical failure point in coupling benzoic acid derivatives is inadequate base stoichiometry. The unprotected carboxylic acid protonates the basic additives required for the transmetalation step of the catalytic cycle.

  • Causality: To achieve successful coupling without prior esterification, exactly 3.0 equivalents of base (e.g., K2​CO3​ or K3​PO4​ ) must be used[4].

  • Mechanism: The first 1.0 equivalent deprotonates the carboxylic acid to form a water-soluble potassium carboxylate salt. The remaining 2.0 equivalents are required to activate the arylboronic acid into the reactive "ate" complex (boronate), which is essential for facilitating transmetalation to the Pd(II) center[4].

Steric Hindrance & Catalyst Selection

The isopropoxy group at C3 is sterically bulky and sits adjacent to the target C-Br bond. To overcome this steric hindrance during the reductive elimination phase, a catalyst with a large bite angle and high steric bulk is required. Pd(dppf)Cl2​ or Pd(PPh3​)4​ are highly effective, as the bidentate dppf ligand forces the intermediate aryl groups into close proximity, accelerating reductive elimination and preventing catalyst degradation[5].

CatalyticCycle Precat Pd(II) Precatalyst Reduction to Pd(0) Pd0 Pd(0)L_n Active Catalyst Precat->Pd0 in situ reduction OxAdd Oxidative Addition (Selective C-Br Cleavage) Pd0->OxAdd + 5-Br-2-F-3-OiPr-Ph-COOH TransMet Transmetalation (Boronate + Base) OxAdd->TransMet Intermediate: Ar-Pd(II)-Br RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Intermediate: Ar-Pd(II)-Ar' RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Carboxylic Acid RedElim->Product Acidic Workup

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting regioselective C-Br cleavage.

Quantitative Data & Optimization Metrics

The following tables summarize the critical quantitative parameters and reactivity profiles required to establish a self-validating experimental setup.

Table 1: Reactivity Profile & Bond Dissociation Energies
Halogen BondPositionApprox. BDE (kcal/mol)Reactivity in Standard SuzukiRequired Catalyst Loading
C-I N/A~65Extremely High< 0.01 mol%
C-Br C5~81High (Target Site)1.0 - 2.0 mol%[3]
C-Cl N/A~96Moderate to Low2.0 - 5.0 mol%
C-F C2>110Inert (Preserved)No reaction[3]
Table 2: Base & Solvent Optimization Matrix
Solvent SystemBase (Eq.)HomogeneityYield (%)Impurity Profile
Toluene (Anhydrous) K2​CO3​ (2.0)Poor (Suspension)< 15%High starting material recovery
1,4-Dioxane / H2​O (4:1) K2​CO3​ (2.0)Biphasic45%Protodeboronation observed
1,4-Dioxane / H2​O (4:1) K2​CO3​ (3.0) Biphasic > 90% Clean conversion[4]
DMF / H2​O (5:1) K3​PO4​ (3.0)Homogeneous85%Minor homocoupling

Experimental Methodologies

Depending on the stability of your arylboronic acid partner, two distinct workflows can be employed.

WorkflowDecision Start Substrate: 5-Bromo-2-fluoro- 3-isopropoxybenzoic acid CheckBoronic Is the Arylboronic Acid Base/Water Sensitive? Start->CheckBoronic Direct Protocol A: Direct Biphasic Coupling (3.0 eq Base) CheckBoronic->Direct No (Standard) Protect Protocol B: Esterification Route (Protected Acid) CheckBoronic->Protect Yes (Sensitive) WorkupA Acidic Precipitation (1M HCl) Direct->WorkupA WorkupB Saponification (LiOH/THF/H2O) Protect->WorkupB

Caption: Decision tree for selecting the optimal Suzuki coupling protocol based on substrate sensitivity.

Protocol A: Direct Aqueous-Biphasic Coupling (Unprotected Acid)

This is the primary, most atom-economical route. The biphasic system (1,4-Dioxane/Water) is critical: the water dissolves the potassium carboxylate salt and the inorganic base, while the dioxane solvates the Pd catalyst and the boronic acid[6].

Materials:

  • 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.02 mmol, 2 mol%)

  • Potassium carbonate ( K2​CO3​ ) (3.0 mmol, 3.0 eq)[4]

  • Degassed 1,4-Dioxane / H2​O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-fluoro-3-isopropoxybenzoic acid, the arylboronic acid, and K2​CO3​ .

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly inert atmosphere. Oxygen must be excluded to prevent Pd-catalyzed homocoupling of the boronic acid.

  • Catalyst & Solvent Addition: Briefly open the flask under a positive flow of Argon to add the Pd(dppf)Cl2​ catalyst. Inject the degassed 1,4-Dioxane/ H2​O mixture via syringe[6].

  • Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic phases. Monitor via LC-MS or TLC (typically complete within 2-4 hours).

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). The product will reside in the aqueous layer as the potassium salt. Separate the layers and discard the organic layer (which contains catalyst ligands and homocoupled impurities).

  • Acidification: Carefully acidify the aqueous layer using 1M HCl to pH ~2-3. The desired biaryl carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry in vacuo.

Protocol B: Esterification-Coupling-Saponification (Protected Route)

If the boronic acid is prone to protodeboronation in highly basic aqueous media, the carboxylic acid must be masked as a methyl ester prior to coupling.

Step-by-Step Procedure:

  • Esterification: Reflux 5-Bromo-2-fluoro-3-isopropoxybenzoic acid in Methanol (10 mL/mmol) with a catalytic amount of concentrated H2​SO4​ for 12 hours. Concentrate, neutralize with saturated NaHCO3​ , and extract with Dichloromethane to yield Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate[7].

  • Anhydrous Coupling: React the methyl ester (1.0 eq) and arylboronic acid (1.5 eq) using Pd(PPh3​)4​ (5 mol%) and anhydrous Cs2​CO3​ (2.0 eq) in anhydrous Toluene at 100 °C for 16 hours.

  • Saponification: Isolate the coupled ester via silica gel chromatography. Dissolve in THF/ H2​O (3:1) and add LiOH H2​O (3.0 eq). Stir at room temperature for 4 hours. Acidify with 1M HCl to precipitate the final functionalized benzoic acid.

References

  • RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Available at: [Link]

  • Diva Portal. Project Thesis: Suzuki coupling of functionalized arylboronic acids. Diva-Portal.org. Available at:[Link]

Sources

Application

Application Note: A Robust Amidation Protocol for the Sterically Hindered and Electronically Deactivated 5-Bromo-2-fluoro-3-isopropoxybenzoic Acid

Introduction Amide bond formation is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries where a significant percentage of commercial drugs contain this f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries where a significant percentage of commercial drugs contain this functional group.[1] While numerous methods for amidation exist, the coupling of sterically hindered and electronically deactivated carboxylic acids presents a significant synthetic challenge.[2] The direct reaction between a carboxylic acid and an amine is generally unfavorable as the basic amine tends to deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt.[3] To overcome this, activation of the carboxylic acid is necessary.

This application note details a robust and efficient protocol for the amidation of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid, a substrate characterized by considerable steric hindrance from the ortho-fluoro and isopropoxy groups, as well as electronic deactivation from the electron-withdrawing bromo and fluoro substituents. The described method utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling reagent in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), to facilitate the efficient formation of the desired amide.

The Challenge of Hindered Substrates

The structure of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid presents two key obstacles to efficient amidation:

  • Steric Hindrance: The bulky isopropoxy group and the adjacent fluorine atom at the ortho positions sterically shield the carboxylic acid, impeding the approach of the amine nucleophile.

  • Electronic Deactivation: The electron-withdrawing nature of the fluorine and bromine atoms reduces the nucleophilicity of the carboxylate upon deprotonation, making it less reactive towards coupling agents.

These factors necessitate the use of a highly efficient coupling reagent and optimized reaction conditions to achieve a high yield of the desired amide product.

The Role of HATU and DIPEA

HATU is a uronium-based coupling reagent renowned for its high efficiency and rapid reaction rates, even with challenging substrates.[4][5] It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[6][7] The use of HATU often leads to less epimerization in chiral substrates compared to other coupling reagents.[4]

DIPEA (Hünig's base) is a sterically hindered, non-nucleophilic base.[8][9] Its primary role in this protocol is to deprotonate the carboxylic acid to form the carboxylate anion, which is necessary for the initial activation step with HATU.[6] Due to its steric bulk, DIPEA does not compete with the primary or secondary amine as a nucleophile, thus preventing the formation of unwanted side products.[8][9][10]

Experimental Protocol

This protocol provides a general procedure for the amidation of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid with a representative primary amine. The molar equivalents of the amine and other reagents may need to be optimized for different amine substrates.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Molar Equivalents
5-Bromo-2-fluoro-3-isopropoxybenzoic acid293.101.0
Primary Amine (e.g., Benzylamine)107.151.1
HATU380.231.2
DIPEA129.242.5
Anhydrous N,N-Dimethylformamide (DMF)--
Ethyl Acetate (EtOAc)--
1 M Hydrochloric Acid (HCl)--
Saturated Sodium Bicarbonate (NaHCO₃) Solution--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)--
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 eq) and HATU (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids. The concentration is typically maintained at 0.1-0.5 M.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • Amine Addition: In a separate vial, dissolve the primary amine (1.1 eq) in a small amount of anhydrous DMF. Add the amine solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS.[11][12] The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.[13][14]

Reaction Workflow Diagram

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 5-Bromo-2-fluoro-3- isopropoxybenzoic acid F Initial Mixture A->F B HATU B->F C Anhydrous DMF C->F D DIPEA G Activated Mixture D->G E Primary Amine Solution H Reaction Mixture E->H F->G Stir 5-10 min G->H Dropwise Addition I Stir at Room Temp (2-12h) H->I J Monitor by TLC/LC-MS I->J K Quench & Extract (EtOAc, H₂O, HCl, NaHCO₃, Brine) J->K L Dry & Concentrate K->L M Column Chromatography L->M N Pure Amide Product M->N

Caption: General workflow for the HATU-mediated amidation.

Mechanistic Rationale

The success of this protocol hinges on the efficient activation of the carboxylic acid by HATU. The generally accepted mechanism proceeds as follows:

  • Deprotonation: DIPEA deprotonates the carboxylic acid to form a carboxylate anion.[6]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acylisourea intermediate.[7]

  • Nucleophilic Attack: The primary amine then attacks the carbonyl carbon of the activated intermediate.

  • Amide Formation: The tetrahedral intermediate collapses, eliminating the tetramethylurea byproduct and forming the stable amide bond.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider slightly increasing the equivalents of HATU and the amine. Gentle heating (40-50 °C) may also be beneficial, but should be monitored carefully to avoid potential side reactions.

  • Side Products: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • Purification Challenges: The tetramethylurea byproduct is water-soluble and should be largely removed during the aqueous work-up.[11] If it persists, additional aqueous washes may be necessary. For particularly polar amides, reversed-phase chromatography may be a suitable purification method.[13]

  • Alternative Coupling Reagents: For particularly challenging cases, other coupling reagents such as those based on phosphonium salts (e.g., PyBOP) or carbodiimides (e.g., EDC with HOBt) could be explored.[4][15][16]

Conclusion

The described protocol offers a reliable and high-yielding method for the amidation of the sterically and electronically challenging substrate, 5-Bromo-2-fluoro-3-isopropoxybenzoic acid. The use of HATU as a coupling agent, in conjunction with the non-nucleophilic base DIPEA, provides a powerful tool for synthetic chemists to overcome the difficulties associated with hindered and deactivated carboxylic acids. This method is broadly applicable and serves as an excellent starting point for the synthesis of a wide range of amides in drug discovery and development.

References

  • Mechanisms for the activation of carboxylic acid in amide bond... - ResearchGate . Available at: [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis . Available at: [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent . Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps . Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC . Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage . Available at: [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]

  • N,N-Diisopropylethylamine - Wikipedia . Available at: [Link]

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]

  • In-situ Mass Spectrometric Analysis of the Reactive Intermediates Generated in the Electrochemical Amidation Reactions . Available at: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications . Available at: [Link]

  • Coupling Reagents - Aapptec Peptides . Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC . Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC . Available at: [Link]

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC . Available at: [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation . Available at: [Link]

  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation . Available at: [Link]

  • N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . Available at: [Link]

  • DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis . Available at: [Link]

  • Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing) . Available at: [Link]

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  • Simultaneous monitoring of oxidation, deamidation, isomerization, and glycosylation of monoclonal antibodies by liquid chromatography-mass spectrometry method with ultrafast tryptic digestion - PubMed . Available at: [Link]

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Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid

Introduction In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and agrochemical research, the strategic functionalization of aromatic scaffolds is of paramount importance. Nucleop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and agrochemical research, the strategic functionalization of aromatic scaffolds is of paramount importance. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful methodology for the formation of carbon-heteroatom bonds on electron-deficient aromatic rings.[1][2] This guide provides an in-depth technical overview and detailed protocols for the SNAr of a highly functionalized building block: 5-Bromo-2-fluoro-3-isopropoxybenzoic acid.

This particular substrate is of significant interest due to its unique substitution pattern, which presents both activating and potentially deactivating influences on the SNAr reaction. The presence of a fluorine atom at the 2-position offers an excellent leaving group, a counterintuitive but well-established phenomenon in SNAr chemistry where the high electronegativity of fluorine activates the ipso-carbon towards nucleophilic attack.[1][3][4] The electron-withdrawing nature of the carboxylic acid at the 1-position and the bromine atom at the 5-position further enhances the electrophilicity of the aromatic ring, favoring the formation of the critical Meisenheimer intermediate.[1][2][5]

However, the isopropoxy group at the 3-position introduces a nuanced electronic effect. While alkoxy groups are typically considered electron-donating through resonance, their inductive electron-withdrawing effect, especially from the ortho position, can also play a role. Understanding the interplay of these electronic factors is crucial for designing successful and efficient synthetic transformations.

This document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource, detailing the mechanistic rationale behind experimental design and providing robust, field-tested protocols for the successful application of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid in SNAr reactions with a variety of nucleophiles.

Mechanistic Considerations: A Balance of Electronic Effects

The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, in this case, the highly electronegative fluorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored in the second, faster step by the expulsion of the fluoride ion.[1][2][5]

The stability of the Meisenheimer complex is the cornerstone of a successful SNAr reaction. Electron-withdrawing groups (EWGs) positioned ortho and para to the leaving group are critical as they delocalize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the reaction.[1][2][5]

In the case of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid:

  • Activating Groups: The carboxylic acid group (-COOH) at the 1-position and the bromine atom (-Br) at the 5-position are both electron-withdrawing groups that will stabilize the negative charge of the Meisenheimer complex. The carboxylic acid, being ortho to the fluorine, and the bromine, being para, are optimally positioned to exert their stabilizing influence.

  • The Isopropoxy Group's Dual Role: The isopropoxy group (-O-iPr) at the 3-position, which is ortho to the fluorine leaving group, presents a more complex scenario. Alkoxy groups are known to be electron-donating by resonance (+R effect) but electron-withdrawing by induction (-I effect). The net effect on the reaction rate will depend on the balance of these opposing forces. While the +R effect could potentially destabilize the anionic intermediate, the strong -I effect of the oxygen atom, particularly from the ortho position, is expected to contribute to the overall activation of the ring towards nucleophilic attack. The steric bulk of the isopropoxy group may also influence the approach of the nucleophile.

Given the presence of two strong activating groups (ortho-COOH and para-Br), it is anticipated that the SNAr reaction on this substrate will be feasible, with the isopropoxy group modulating the overall reactivity.

Diagram of the SNAr Mechanism

SNAr_Mechanism A 5-Bromo-2-fluoro- 3-isopropoxybenzoic acid Intermediate Meisenheimer Complex (Resonance Stabilized Anion) A->Intermediate + Nu⁻ (Rate-determining step) Nu Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - F⁻ (Fast) F_ion F⁻

Caption: General mechanism of the SNAr reaction on 5-Bromo-2-fluoro-3-isopropoxybenzoic acid.

Experimental Protocols

The following protocols are designed as a starting point for the nucleophilic aromatic substitution of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid with various classes of nucleophiles. It is crucial to note that optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, may be necessary for specific nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 2-amino-5-bromo-3-isopropoxybenzoic acid derivatives.

Materials and Reagents:

  • 5-Bromo-2-fluoro-3-isopropoxybenzoic acid

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 eq).

  • Dissolve the starting material in a minimal amount of DMF or DMSO.

  • Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1 M HCl to precipitate the product.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Thiolation with Thiols

This protocol provides a general method for the synthesis of 5-bromo-2-(arylthio/alkylthio)-3-isopropoxybenzoic acids.

Materials and Reagents:

  • 5-Bromo-2-fluoro-3-isopropoxybenzoic acid

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the sodium thiolate.

  • Add a solution of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Alkoxylation/Aryloxylation with Alcohols and Phenols

This protocol outlines a general procedure for the synthesis of 5-bromo-2-alkoxy/aryloxy-3-isopropoxybenzoic acids.

Materials and Reagents:

  • 5-Bromo-2-fluoro-3-isopropoxybenzoic acid

  • Alcohol or Phenol (1.5 eq)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

  • Add NaH or KOtBu (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table provides a summary of expected reaction parameters for the SNAr of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid with various nucleophiles. These are generalized conditions and may require optimization for specific substrates.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range
Amines MorpholineK₂CO₃DMSO80 - 10012 - 24Moderate to Good
BenzylamineEt₃NDMF60 - 8018 - 36Moderate
Thiols ThiophenolNaHTHFRT - 504 - 12Good to Excellent
Benzyl mercaptanK₂CO₃DMF50 - 708 - 16Good
Alcohols/Phenols PhenolNaHDMF60 - 8024 - 48Fair to Moderate
MethanolKOtBuTHFReflux24 - 72Fair

Yield ranges are estimates based on analogous reactions and the electronic properties of the substrate. Actual yields will be dependent on the specific nucleophile and optimized reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the SNAr reaction and subsequent product isolation.

Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start 1. Add 5-Bromo-2-fluoro-3-isopropoxybenzoic acid and solvent to flask Add_Nuc 2. Add Nucleophile Start->Add_Nuc Add_Base 3. Add Base Add_Nuc->Add_Base React 4. Stir at specified temperature Add_Base->React Monitor 5. Monitor reaction by TLC/LC-MS React->Monitor Quench 6. Quench Reaction Monitor->Quench Reaction Complete Extract 7. Extract with Organic Solvent Quench->Extract Wash 8. Wash Organic Layer Extract->Wash Dry 9. Dry with Na₂SO₄/MgSO₄ Wash->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Purify 11. Column Chromatography or Recrystallization Concentrate->Purify Characterize 12. Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized experimental workflow for the SNAr of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid.

Conclusion

5-Bromo-2-fluoro-3-isopropoxybenzoic acid is a versatile substrate for nucleophilic aromatic substitution, offering a gateway to a diverse range of functionalized aromatic compounds. The strategic placement of activating groups and a highly effective leaving group facilitates the reaction with various nucleophiles. While the ortho-isopropoxy group introduces a degree of electronic complexity, the protocols and mechanistic insights provided in this guide offer a solid foundation for the successful implementation of SNAr reactions on this valuable building block. As with any synthetic procedure, careful optimization and monitoring are key to achieving high yields and purity. The methodologies described herein are anticipated to be of significant utility to researchers in the fields of medicinal chemistry, agrochemistry, and materials science.

References

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Shigeno, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2012). Base-promoted, efficient and straightforward method for the successful formation of Csp2–Csp bond via selective C–F bond cleavage. RSC Advances. [Link]

  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]

  • Gunnoe, T. B., et al. (2016). Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. OSTI.GOV. [Link]

  • Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • ChemConnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]

  • Sammakia, T., et al. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. RSC Publishing. [Link]

  • Chad's Prep. (2021). Nucleophilic Aromatic Substitution (NAS) | 18.6Organic Chem. YouTube. [Link]

  • Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Organic Syntheses. is added to the mixture through the top of the condenser, and the flask is heated to 80–85°. The bromination proceeds smoothly at this temperature and is allowed to continue for 8–15 hours until the dark red color of. [Link]

  • R Discovery. (2021). Efficient Monofluoroalkylation of Thiophenols or Phenols with α-Bromo-α-Fluoroketones under Mild Conditions. [Link]

  • RSC Publishing. (2021). Electrochemically site-selective alkoxylation of twisted 2-arylbenzoic acids via spirolactonization. [Link]

  • mediaTUM. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Google Patents.
  • Nicewicz, D. A., et al. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. OSTI.GOV. [Link]

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Application

Optimal Catalytic Systems for the Functionalization of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid: Application Notes and Protocols

An In-Depth Guide Abstract This technical guide provides a comprehensive analysis of optimal catalytic systems for the selective functionalization of 5-bromo-2-fluoro-3-isopropoxybenzoic acid, a versatile and highly subs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide

Abstract

This technical guide provides a comprehensive analysis of optimal catalytic systems for the selective functionalization of 5-bromo-2-fluoro-3-isopropoxybenzoic acid, a versatile and highly substituted building block crucial in pharmaceutical and materials science research.[1][2] The unique electronic and steric profile of this molecule, featuring bromo, fluoro, isopropoxy, and carboxylic acid moieties, presents distinct opportunities for selective chemical modification. We will explore three primary functionalization strategies: (1) Cross-coupling reactions at the C-Br bond, (2) Directing group-assisted C-H activation at the C6 position, and (3) Decarboxylative coupling. For each strategy, we provide detailed, field-proven protocols, mechanistic insights, and discussions on the causality behind experimental choices to empower researchers in drug development and synthetic chemistry.

Introduction: Strategic Analysis of the Substrate

5-Bromo-2-fluoro-3-isopropoxybenzoic acid is a scaffold of significant interest due to its dense and varied functionality. The strategic selection of a catalytic system allows for precise modification at one of several reactive sites, enabling the synthesis of complex molecular architectures.

  • The C5-Bromo Bond: This is the most labile site for traditional cross-coupling reactions. The C-Br bond is significantly weaker than the C-F and C-H bonds, making it the primary target for oxidative addition by low-valent transition metals like palladium(0) or nickel(0). This allows for a high degree of selective functionalization.[3][4]

  • The C6-H Bond: The carboxylic acid group is a powerful and well-established directing group for ortho-C–H activation.[5][6][7] This enables the functionalization of the sterically accessible C-H bond adjacent to the carboxyl group, a transformation that is difficult to achieve through classical electrophilic aromatic substitution.

  • The Carboxylic Acid Moiety: Beyond its role as a directing group, the carboxylate can itself be used as a reactive handle in decarboxylative cross-coupling reactions. This strategy offers a unique synthetic disconnection, effectively using the carboxyl group as a traceless, activating handle that is extruded as CO2.[8][9][10][11]

  • Orthogonality: The robust C-F bond remains intact under the conditions typically required to functionalize the C-Br or C-H bonds, providing a key element of orthogonality for sequential modifications.[3][4]

This guide will detail validated protocols for each of these strategic approaches.

Section 1: Selective Functionalization of the C-Br Bond via Cross-Coupling

The carbon-bromine bond is the most common and reliable starting point for diversification of this scaffold. Palladium-catalyzed cross-coupling reactions are paramount for this purpose, offering broad substrate scope and functional group tolerance.

Protocol 1.1: Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

Principle: The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organoboron species and reductive elimination to yield the biaryl product.[12] The choice of a suitable base is critical to activate the boronic acid without causing unwanted side reactions with the acidic proton of the substrate's carboxyl group. Carbonate bases are often ideal for this purpose.[13][14]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' RedElim->Product sub 5-Bromo-R-Acid sub->OxAdd Ar-Br boronic Ar'-B(OR)₂ + Base boronic->Transmetalation caption

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.03 equiv.) as the catalyst.

  • Add a 4:1 mixture of 1,4-dioxane and water (volume calculated to make a 0.1 M solution with respect to the starting aryl bromide).

  • Degas the mixture by three freeze-pump-thaw cycles or by bubbling N₂ through the solvent for 20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Table: Representative Scope of Suzuki-Miyaura Coupling

Arylboronic Acid Partner Expected Yield Notes
Phenylboronic acid 85-95% Standard, reliable coupling partner.
4-Methoxyphenylboronic acid 88-96% Electron-donating groups are well-tolerated.
4-Trifluoromethylphenylboronic acid 75-85% Electron-withdrawing groups may require slightly longer reaction times.

| Thiophene-2-boronic acid | 80-90% | Heteroaromatic partners are generally effective.[13] |

Protocol 1.2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[15] The key to success is the choice of a bulky, electron-rich phosphine ligand, which facilitates the rate-limiting reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. Given the substrate's free carboxylic acid, bases like cesium carbonate or lithium bis(trimethylsilyl)amide (LHMDS) are preferred to minimize side reactions. LHMDS can also act as an in-situ protecting group for the acidic glutarimide functionality, which is analogous to a carboxylic acid.[16]

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable ligand such as RuPhos (0.05 equiv.) to a dry reaction vial.

  • Add the desired amine (1.2 equiv.).

  • Add anhydrous 1,4-dioxane (to 0.2 M).

  • Add LHMDS (1.0 M solution in toluene, 2.5 equiv.) dropwise to the stirred solution.

  • Seal the vial and heat to 90-110 °C for 16-24 hours.

  • After cooling, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

Data Table: Representative Scope of Buchwald-Hartwig Amination

Amine Partner Ligand Base Expected Yield
Aniline RuPhos LHMDS 70-85%
Morpholine XPhos Cs₂CO₃ 80-92%

| Benzylamine | BrettPhos | LHMDS | 65-80% |

Protocol 1.3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

Principle: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[17] The classic system uses a palladium catalyst and a copper(I) co-catalyst. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is typically used both as a base and as a solvent. Copper-free versions are also available, which can be advantageous for sensitive substrates.[18][19]

Diagram: Workflow for C-Br Functionalization

C_Br_Workflow cluster_caption C-Br Bond Functionalization Pathways start 5-Bromo-2-fluoro-3-isopropoxybenzoic acid suzuki Suzuki Coupling [Pd(dppf)Cl₂] Ar-B(OH)₂ K₂CO₃ start->suzuki buchwald Buchwald-Hartwig [Pd₂(dba)₃ / RuPhos] R₂NH LHMDS start->buchwald sonogashira Sonogashira Coupling [PdCl₂(PPh₃)₂ / CuI] R-C≡CH Et₃N start->sonogashira prod_suzuki Aryl-Substituted Product (C-C Bond) suzuki->prod_suzuki prod_buchwald Amine-Substituted Product (C-N Bond) buchwald->prod_buchwald prod_sonogashira Alkynyl-Substituted Product (C-C Bond) sonogashira->prod_sonogashira caption

Caption: Primary cross-coupling strategies at the C5-Br position.

Detailed Protocol:

  • To a Schlenk flask, add the aryl bromide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF or DMF as the solvent, followed by triethylamine (Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Section 2: Directed C-H Functionalization at C6

Principle: The carboxylic acid group can direct a transition metal catalyst to the ortho C-H bond, enabling its functionalization.[5][20] This strategy provides access to substitution patterns that are complementary to those achieved via C-Br coupling. The reaction typically proceeds through a cyclometalated intermediate (a palladacycle), which then reacts with a coupling partner.[5]

Protocol 2.1: Palladium-Catalyzed ortho-Arylation

Detailed Protocol:

  • Combine the benzoic acid substrate (1.0 equiv.), the aryl iodide coupling partner (2.0 equiv.), and Pd(OAc)₂ (0.1 equiv.) in a pressure-tolerant vial.

  • Add K₂CO₃ (2.0 equiv.) as the base.

  • Add trifluoroacetic acid (TFA) as the solvent. The acidic medium facilitates the C-H activation step.

  • Seal the vial and heat to 120 °C for 24 hours.

  • Cool the reaction, dilute with ethyl acetate, and carefully neutralize with a saturated NaHCO₃ solution.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Section 3: Decarboxylative Cross-Coupling

Principle: In this advanced strategy, the entire carboxylic acid group is replaced. This reaction proceeds via an initial C-H activation or palladation event, followed by coupling and subsequent extrusion of CO₂.[8][9] This method is particularly useful for introducing functionalities at the position formerly occupied by the carboxyl group, offering a completely different synthetic logic.

Protocol 3.1: Palladium/Silver-Catalyzed Decarboxylative Arylation

Detailed Protocol:

  • To a reaction vial, add the benzoic acid substrate (1.0 equiv.), an aryl bromide (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), and Ag₂CO₃ (2.0 equiv.).

  • Add a suitable high-boiling solvent such as DMF or DMA.

  • Degas the mixture and heat under an inert atmosphere to 130-150 °C for 24-48 hours.

  • Monitor the reaction for the loss of the starting material and the formation of the decarboxylated, coupled product.

  • Work-up involves filtering the hot reaction mixture through Celite, diluting with an organic solvent, washing with water to remove the polar solvent, and purification by chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Inactive catalyst; Insufficient temperature/time; Poor substrate solubility.Use a pre-catalyst; Screen different ligands/solvents; Increase temperature or reaction time.
Dehalogenation Proto-dehalogenation of the aryl bromide.Use rigorously anhydrous and degassed solvents; Use a slightly stronger base if applicable (e.g., Cs₂CO₃ instead of K₂CO₃).[21]
Hydrolysis of Boronic Ester Presence of water in Suzuki coupling.Use potassium trifluoroborate salts or boronate esters which are more stable; Minimize water in the solvent system.[21]
No C-H Activation Directing group coordination is inhibited; Wrong oxidant/catalyst.Screen different palladium sources (e.g., Pd(TFA)₂); Ensure reaction conditions are compatible with palladacycle formation.
Glutarimide/Carboxyl Hydrolysis Base is too harsh or nucleophilic.For Buchwald-Hartwig, switch from alkoxide bases to LHMDS or carbonate bases.[16]

Conclusion

The functionalization of 5-bromo-2-fluoro-3-isopropoxybenzoic acid can be achieved with high selectivity and efficiency through the strategic application of modern catalytic systems. For substitution at the C5 position, palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings offer reliable and high-yielding pathways to a diverse range of analogues. For functionalization adjacent to the directing carboxyl group, ortho-C-H activation provides a powerful tool for building molecular complexity. Finally, decarboxylative couplings present an alternative disconnection for scaffold modification. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this valuable building block in their synthetic campaigns.

References

  • Goossen, L. J., et al. (2006). "Synthesis of Biaryls via Catalytic Decarboxylative Coupling of Aromatic Carboxylates and Aryl Halides." Angewandte Chemie International Edition, 45(21), 3463-3465. [Link]

  • MacMillan, D. W. C., et al. (2018). "Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis." Journal of the American Chemical Society, 140(42), 13634-13639. [Link]

  • Hu, J., et al. (2016). "Nickel-Catalyzed Negishi Cross-Coupling of Bromodifluoroacetamides." Organic Letters, 18(6), 1290-1293. [Link]

  • Mohammadi, Z., & Gholinejad, M. (2024). "Advancements in double decarboxylative coupling reactions of carboxylic acids." RSC Advances, 14(22), 15729-15762. [Link]

  • Uemura, M., et al. (2025). "Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation." Beilstein Journal of Organic Chemistry, 21, 1-8. [Link]

  • Daugulis, O., et al. (2007). "A Convergent Synthesis of Polysubstituted Aromatic Nitriles via Palladium-Catalyzed C−H Functionalization." Journal of the American Chemical Society, 129(49), 15124-15125. [Link]

  • Reisman, S. E., et al. (2022). "Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry." ACS Medicinal Chemistry Letters, 13(9), 1383-1389. [Link]

  • Uemura, M., et al. (2024). "Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation." Beilstein Archives. [Link]

  • Wu, X.-F., et al. (2024). "Nickel-Catalyzed Carbonylative Cyclization of Bromodifluoroacetamides with Arylboronic Acids toward δ‑Lactams." The Journal of Organic Chemistry, 89(3), 1953-1962. [Link]

  • Knowles, R. R., et al. (2023). "Electrocatalytic C–H activation and fluorination using high-valent Cu." Chem Catalysis, 3(9), 100760. [Link]

  • Chatterjee, A., et al. (2022). "Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides." ACS Chemical Biology, 17(10), 2899-2906. [Link]

  • Snieckus, V. (1992). "Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale." Tetrahedron Letters, 33(15), 2057-2060. [Link]

  • Braun, T., & Perutz, R. N. (2012). "Functionalization of Fluorinated Aromatics by Nickel-Mediated C H and C F Bond Oxidative Addition: Prospects for the Synthesis of Fluorine-Containing Pharmaceuticals." Angewandte Chemie International Edition, 51(42), 10464-10466. [Link]

  • Sharma, S., & Kumar, A. (2022). "Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks." Organic Chemistry Frontiers, 9(12), 3365-3392. [Link]

  • Yu, J.-Q., et al. (2011). "Selective mono- and difluorination of benzoic acid derivatives..." Angewandte Chemie International Edition, 50(6), 1382-1386. [Link]

  • Sancineto, L., et al. (2011). "Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans." The Journal of Organic Chemistry, 77(1), 536-543. [Link]

  • Daugulis, O., et al. (2018). "Palladium-Catalyzed meta-C–H Functionalization of Masked Aromatic Aldehydes." ACS Catalysis, 8(8), 7072-7076. [Link]

  • Garlyauskayte, R. Y., et al. (2023). "Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study." Molecules, 28(4), 1692. [Link]

  • Wang, D.-H., et al. (2015). "A Versatile Approach for the Synthesis of para-Substituted Arenes via Palladium-Catalyzed C–H Functionalization and Protodecar." Chinese Journal of Chemistry, 33(10), 1146-1150. [Link]

  • Stahl, S. S., et al. (2020). "Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles." Organic Letters, 22(14), 5746-5748. [Link]

  • Wikipedia. "Buchwald–Hartwig amination." Wikipedia. [Link]

  • Daugulis, O., et al. (2009). "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Accounts of Chemical Research, 42(8), 1074-1086. [Link]

  • Wikipedia. "Sonogashira coupling." Wikipedia. [Link]

  • Amgen. (2016). "HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS." Amgen. [Link]

  • Chemistry LibreTexts. (2023). "Buchwald-Hartwig Amination." Chemistry LibreTexts. [Link]

  • Mortier, J., et al. (1994). "Directed lithiation of unprotected benzoic acids." Journal of the Chemical Society, Perkin Transactions 1, (18), 2559-2567. [Link]

  • Organic Synthesis. "Buchwald-Hartwig Coupling." . [Link]

  • Mortier, J., et al. (1994). "Directed lithiation of unprotected benzoic acids." Journal of the Chemical Society, Perkin Transactions 1, (18), 2559-2567. [Link]

  • Lipshutz, B. H., et al. (2008). "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper." Organic Letters, 10(17), 3793-3796. [Link]

  • Wipf Group. (2008). "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper." University of Pittsburgh. [Link]

  • Zhang, X., et al. (2019). "LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes." Organic Letters, 21(23), 9599-9603. [Link]

  • Amgen. (2024). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." Journal of Medicinal Chemistry. [Link]

  • Tron, G. C., et al. (2013). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 18(3), 3335-3345. [Link]

  • Zhu, H., et al. (2020). "Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates." Frontiers in Chemistry, 8, 597. [Link]

  • Behera, A., & Behera, A. K. (2017). "Copper(II)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers." Organic & Biomolecular Chemistry, 15(38), 8150-8157. [Link]

  • Chemistry LibreTexts. (2023). "Suzuki cross-coupling." Chemistry LibreTexts. [Link]

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  • Burton, D. J., et al. (2024). "Copper‐Catalyzed Cross Coupling Reaction of Alkyl Bromides with (DMPU)2Zn(Rf)2 Reagent: A Method for the Synthesis of Perfluoroalkylated Compounds." Chemistry – A European Journal. [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 5-Bromo-2-fluoro-3-isopropoxybenzoic acid synthesis

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this multi-step synthesis, improve reaction yields, and ensure the highest purity of your final product.

Overview of Synthetic Strategy

The synthesis of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. While several routes are conceivable, a robust and logical pathway involves the sequential functionalization of a commercially available precursor. The strategy outlined below is built on well-established chemical transformations, allowing for targeted troubleshooting at each stage.

The proposed pathway begins with 3-Amino-2-fluorobenzoic acid and proceeds through bromination, diazotization to form a key hydroxyl intermediate, and finally etherification to yield the target molecule. Protecting the carboxylic acid as an ester may be beneficial for certain steps to prevent unwanted side reactions.

G cluster_main Proposed Synthetic Pathway A 3-Amino-2-fluorobenzoic Acid (Starting Material) B 3-Amino-5-bromo-2-fluorobenzoic Acid A->B Step 1: Electrophilic Bromination C 5-Bromo-2-fluoro-3-hydroxybenzoic Acid B->C Step 2: Diazotization & Hydrolysis D 5-Bromo-2-fluoro-3-isopropoxybenzoic Acid (Target Molecule) C->D Step 3: Williamson Ether Synthesis

Caption: A proposed three-step synthesis for 5-Bromo-2-fluoro-3-isopropoxybenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Electrophilic Bromination

Q1: My bromination reaction is showing low conversion, with a significant amount of starting material remaining. What are the potential causes and solutions?

A1: Low conversion in electrophilic aromatic bromination can stem from several factors. Here’s a systematic approach to troubleshoot:

  • Brominating Agent Activity: The choice and quality of your brominating agent are critical.

    • N-Bromosuccinimide (NBS): Ensure your NBS is fresh and has been stored in a cool, dark, and dry place. Over time, NBS can decompose.

    • Elemental Bromine (Br₂): While effective, Br₂ can be less selective. Ensure it is handled with appropriate safety measures and that the stoichiometry is precise. For challenging substrates, using a milder agent like NBS is often preferable to reduce side product formation.[1]

  • Reaction Temperature: Temperature control is crucial for both rate and selectivity. While higher temperatures can increase the reaction rate, they can also lead to the formation of impurities, including di-brominated byproducts.[1][2] It is often best to start the reaction at a low temperature (e.g., 0-10°C) and allow it to slowly warm to room temperature while monitoring progress via Thin Layer Chromatography (TLC).

  • Solvent Choice: The solvent can significantly impact the reaction. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous, as water can react with the brominating agent and deactivate it.

Q2: I'm observing the formation of multiple products, likely regioisomers or di-brominated species. How can I improve the selectivity for the desired 5-bromo isomer?

A2: Achieving high regioselectivity is dependent on managing the powerful directing effects of the substituents on the aromatic ring.

  • Controlling Stoichiometry: The most common cause of over-bromination is an excess of the brominating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) of NBS to ensure full conversion of the starting material without promoting a second bromination.[1]

  • Slow Reagent Addition: Add the brominating agent dropwise or in small portions to the reaction mixture at a low temperature. This maintains a low instantaneous concentration of the electrophile, favoring the kinetically preferred product and minimizing side reactions.

  • Temperature Management: As mentioned, lower temperatures (0-10°C) generally afford higher selectivity.[1] The energy difference between the transition states leading to different isomers is more pronounced at lower temperatures.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Easier to handle and often more selective than Br₂.
Equivalents of NBS 1.1 - 1.2 eq.Prevents di-bromination while driving the reaction to completion.[1]
Temperature 0 - 10 °CEnhances regioselectivity and minimizes thermal decomposition.[1][2]
Solvent Anhydrous THF or DMFProvides good solubility for reagents and is suitable for the reaction.
Step 2: Diazotization & Hydrolysis (Conversion of -NH₂ to -OH)

Q1: The diazotization reaction is difficult to control, leading to a low yield of the hydroxyl product and the formation of dark, tarry substances. How can I optimize this step?

A1: The formation and subsequent reaction of diazonium salts are notoriously sensitive and require strict procedural control.

  • Precise Temperature Control: This is the single most critical parameter. The reaction should be maintained between -5°C and 5°C throughout the addition of sodium nitrite (NaNO₂).[3] Temperatures above 5°C can lead to premature and uncontrolled decomposition of the diazonium salt, resulting in tar formation.

  • Slow and Steady Addition: The aqueous solution of NaNO₂ must be added very slowly, ideally dropwise, to the acidic solution of the amine. This prevents localized overheating and a buildup of nitrous acid, which can lead to side reactions.

  • Acidic Medium: The reaction must be performed in a strongly acidic medium (e.g., H₂SO₄ or HCl). The acid protonates nitrous acid to form the active nitrosating agent. An insufficient amount of acid can lead to unwanted diazoamino coupling.

  • Decomposition Step: After the diazonium salt is formed, it is typically decomposed to the phenol by gentle heating. Adding the cold diazonium solution to hot, dilute acid can sometimes provide better results than heating the entire reaction mixture in situ.

G cluster_workflow Diazotization Workflow A Dissolve Amine in Cold Acid (H₂SO₄) B Cool to 0-5°C A->B C Slowly Add Aq. NaNO₂ Solution B->C D Stir for 30 min at 0-5°C C->D E Gently Heat to Decompose Diazonium Salt D->E F Isolate Hydroxyl Product E->F

Caption: Critical workflow for a successful diazotization and hydrolysis reaction.

Step 3: Williamson Ether Synthesis (Formation of the Isopropoxy Group)

Q1: My etherification reaction is sluggish and does not go to completion. How can I drive the reaction forward to achieve a higher yield?

A1: An incomplete Williamson ether synthesis is a common issue that can often be resolved by optimizing the reaction components.

  • Choice of Base and Solvent: A strong base is required to deprotonate the phenolic hydroxyl group.

    • Potassium Carbonate (K₂CO₃): A common, mild, and effective base, typically used in solvents like DMF or acetone.[4][5] Heating the reaction mixture to 60-80°C is often necessary.[4]

    • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that can perform the deprotonation at room temperature in a solvent like THF. However, it is pyrophoric and requires careful handling under an inert atmosphere.

  • Alkylating Agent's Leaving Group: The rate of this Sₙ2 reaction is highly dependent on the leaving group of the isopropyl reagent. The reactivity order is: Iodide > Bromide > Tosylate > Chloride . If you are using 2-bromopropane and experiencing slow conversion, consider switching to 2-iodopropane or preparing isopropyl tosylate.

  • Preventing Side Reactions (Esterification): To avoid the base promoting the esterification of the carboxylic acid, it is highly advisable to perform this synthesis on the methyl or ethyl ester of the benzoic acid. The ester can then be hydrolyzed in a final step to yield the target carboxylic acid.

Q2: The purification of my final product is complicated by impurities. What are the likely side products from the etherification step?

A2: Besides unreacted starting material, potential side products include:

  • Elimination Product: The base can promote the E2 elimination of HBr from 2-bromopropane to form propene gas. This is more prevalent with stronger bases and higher temperatures.

  • C-Alkylation: While less common for phenols, some C-alkylation on the aromatic ring can occur under harsh conditions.

  • Impurity from Reagent: Ensure the purity of your 2-halopropane, as impurities can carry through the reaction.

ParameterRecommendationRationale
Substrate Methyl or Ethyl EsterProtects the carboxylic acid from reacting with the base.
Base Anhydrous K₂CO₃ (1.5-2.0 eq)Effective and safer to handle than NaH.[4][5]
Alkylating Agent 2-Iodopropane or 2-Bromopropane (1.2-1.5 eq)Iodide is a better leaving group, leading to faster reaction rates.[4]
Solvent / Temp Anhydrous DMF / 60-80 °CGood solvent for the reaction, and heat is often required.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step impacting the overall yield of the synthesis? The diazotization and hydrolysis step (Step 2) is often the most challenging and yield-limiting part of the synthesis. The inherent instability of the diazonium salt intermediate means that even minor deviations from optimal conditions, especially temperature, can lead to significant product loss and the formation of difficult-to-remove impurities.[3]

Q2: What analytical methods are best for monitoring this reaction sequence?

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of each step. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the consumption of starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts, helping to diagnose issues with side reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Indispensable for structural confirmation of the intermediates and the final product. ¹⁹F NMR will be particularly useful for confirming the presence of the fluorine atom on the aromatic ring.

Q3: What are the key safety precautions for this synthesis?

  • Brominating Agents: Elemental bromine is highly corrosive, toxic, and volatile. NBS is a lachrymator. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. The procedure should be designed to use them in solution without isolation. The reaction is also highly exothermic and releases nitrogen gas, requiring proper venting and strict temperature control.

  • Bases and Solvents: Handle strong bases like NaH with extreme care under an inert atmosphere. Ensure all solvents are used in a fume hood away from ignition sources.

References

  • CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google P
  • Troubleshooting guide - NCBI. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. [Link]

  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. [Link]

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Optimization

Best purification and recrystallization techniques for crude 5-Bromo-2-fluoro-3-isopropoxybenzoic acid

Welcome to the Technical Support Center for Advanced Organic Purifications. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Purifications. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly substituted, halogenated aromatic compounds.

The target molecule, 5-Bromo-2-fluoro-3-isopropoxybenzoic acid , presents unique purification hurdles. Unlike simple benzoic acid, the presence of heavy halogens (bromine, fluorine) and a bulky, lipophilic ether (isopropoxy) drastically alters its solubility profile, pKa, and crystallization thermodynamics. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Physicochemical Profiling & Solvent Dynamics

To design a successful purification workflow, we must first understand the causality behind the molecule's behavior. The inductive electron-withdrawing effects of the ortho-fluoro and meta-bromo groups significantly increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid[1]. Concurrently, the isopropoxy group acts as a hydrophobic shield, rendering standard aqueous recrystallization ineffective[2].

Table 1: Physicochemical Parameters & Purification Implications

ParameterEstimated Value / CharacteristicMechanistic Implication for Purification
pKa ~3.5 - 3.8Highly acidic. Easily deprotonated by mild bases like NaHCO₃ to form a water-soluble sodium salt, allowing separation from neutral organic impurities[1][3].
Lipophilicity High (Hydrophobic)Insoluble in cold or hot water alone. Requires organic extraction solvents (EtOAc) and mixed-solvent systems for recrystallization[4].
Crystal Lattice Dynamics Halogen & Hydrogen BondingThe -F and -Br atoms steer crystal packing via halogen bonding. Slow cooling is critical to establish the correct thermodynamic solid-state lattice and exclude impurities[5][6].

Table 2: Recrystallization Solvent Selection Matrix

Solvent SystemBoiling Point (°C)Polarity IndexSuitability & Causality
Water (100%) 100.010.2Poor. The lipophilic isopropoxy and bromo groups prevent dissolution even at boiling[2].
Ethanol / Water 78.3 / 100.05.2 / 10.2Good. EtOH provides solubility via hydrogen bonding; water acts as the anti-solvent. Risk of oiling out if cooled too fast.
EtOAc / Heptane 77.1 / 98.44.4 / 0.1Excellent. EtOAc dissolves the crude easily; heptane lowers the solubility threshold for controlled nucleation.

Part 2: Purification Workflow Architecture

The most robust strategy for this compound is a two-stage approach: a Chemically Active Acid-Base Extraction to remove neutral/polymeric impurities, followed by Mixed-Solvent Recrystallization to achieve >99% purity by excluding closely related regioisomers.

G Crude Crude 5-Bromo-2-fluoro- 3-isopropoxybenzoic acid OrgSolv Dissolve in EtOAc Extract with 1M NaHCO3 Crude->OrgSolv PhaseSep Phase Separation OrgSolv->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Sodium Carboxylate Salt) PhaseSep->AqLayer Product Acidify Acidify with 6M HCl (pH < 2) AqLayer->Acidify Isolate Back-Extract into EtOAc Dry & Concentrate Acidify->Isolate Recryst Recrystallization (EtOAc / Heptane) Isolate->Recryst Pure Pure 5-Bromo-2-fluoro- 3-isopropoxybenzoic acid Recryst->Pure

Workflow for the purification of halogenated alkoxybenzoic acids via extraction and crystallization.

Part 3: Step-by-Step Methodologies & Troubleshooting FAQs

Module 1: Chemically Active Acid-Base Extraction

This technique leverages the acidic proton of the carboxylic acid to force the target molecule into the aqueous phase as a salt, leaving unreacted starting materials (like phenols or alkyl halides) in the organic phase[1][7].

Standard Protocol:

  • Dissolution: Dissolve 10.0 g of crude 5-Bromo-2-fluoro-3-isopropoxybenzoic acid in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Salt Formation: Add 50 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Caution: CO₂ gas will evolve. Swirl gently and vent frequently to release pressure[3].

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a highly water-soluble sodium salt[3]. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the aqueous layer with an additional 30 mL of fresh EtOAc to remove any lingering lipophilic impurities. Discard the organic washes.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution reaches pH 1-2. The solution will become cloudy as the neutral carboxylic acid precipitates[7].

  • Isolation: Because the isopropoxy group makes the neutral acid highly lipophilic, it may form a sticky suspension rather than filterable crystals. To ensure high recovery, back-extract the acidified aqueous layer with 2 x 50 mL of EtOAc.

  • Drying: Combine the EtOAc layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Troubleshooting Extraction (FAQ):

  • Q: I am getting a thick emulsion during the NaHCO₃ extraction. How do I break it?

    • A: Emulsions are stable suspensions of organic and aqueous layers, often caused by vigorous shaking of lipophilic molecules. To resolve this, allow the funnel to stand undisturbed. Add a small amount of saturated brine (NaCl) to increase the ionic strength of the aqueous layer, which forces the organic solvent out. If it persists, vacuum filter the entire biphasic mixture through a pad of Celite[2].

  • Q: Why use NaHCO₃ instead of NaOH?

    • A: While NaOH will effectively deprotonate the acid, it is a strong nucleophile that risks hydrolyzing any ester impurities or degrading sensitive functional groups. NaHCO₃ is a mild base (pKa ~6.4) that is perfectly tuned to selectively deprotonate carboxylic acids (pKa ~3.5) without causing side reactions[1][3].

Module 2: Mixed-Solvent Recrystallization

Recrystallization relies on the lattice theory: a growing crystal will only accept structurally identical molecules into its highly ordered thermodynamic lattice, excluding impurities[4][5]. The fluorine atom in this molecule plays a critical role in steering the lattice formation via halogen bonding[6].

Standard Protocol:

  • Initial Dissolution: Place the semi-pure solid from the extraction into a round-bottom flask. Add a minimum volume of hot EtOAc (just enough to dissolve the solid at reflux).

  • Anti-Solvent Addition: While maintaining heating, add hot Heptane dropwise until the solution becomes faintly cloudy (this indicates the saturation point has been reached).

  • Clarification: Add 1-2 drops of hot EtOAc until the solution just turns clear again.

  • Nucleation & Cooling: Remove the flask from the heat source. Do not disturb the flask. Allow it to cool slowly to room temperature over 1-2 hours. Slow cooling ensures the halogen-bonding networks form a perfect crystal lattice, excluding regioisomeric impurities[5][6].

  • Maximum Yield: Once at room temperature, place the flask in an ice bath for 30 minutes to depress solubility further and maximize crystal yield[4].

  • Filtration: Collect the pure crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold heptane[4]. Dry under vacuum.

Troubleshooting Recrystallization (FAQ):

  • Q: My product is "oiling out" (forming a liquid syrup) instead of forming solid crystals as it cools. What went wrong?

    • A: Oiling out occurs when the target compound separates from the solvent at a temperature above its melting point, or when the cooling process is too rapid. To fix this, reheat the mixture until it is a homogenous solution, add a slightly higher ratio of the "good" solvent (EtOAc), and cool it much more slowly. Introducing a tiny "seed crystal" of pure product during the cooling phase can also force solid nucleation instead of liquid-liquid phase separation.

  • Q: The recovered yield after recrystallization is extremely low (<40%).

    • A: You likely used too much of the primary solvent (EtOAc), meaning the compound remains dissolved even at cold temperatures. To recover your product, concentrate the mother liquor under reduced pressure to remove some solvent, and repeat the cooling process[8].

References

  • Benchchem. "Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid." Benchchem.
  • Chemistry LibreTexts. "4.8: Acid-Base Extraction." Chemistry LibreTexts.
  • Chemistry Steps. "Organic Acid-Base Extractions." Chemistry Steps.
  • Massachusetts College of Liberal Arts (MCLA). "Recrystallization of Benzoic Acid." MCLA.edu.
  • University of Pittsburgh. "The Extraction of Benzoic Acid from a Mixture." Pitt.edu.
  • University of Pittsburgh. "The Recrystallization of Benzoic Acid." Pitt.edu.
  • ACS Publications. "Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations." Crystal Growth & Design.
  • All In with Dr. Betts. "Recrystallization Lab Procedure of Benzoic Acid." YouTube.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Scale-Up Synthesis of 5-Bromo-2-fluoro-3-isopropoxybenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the scale-up synthesis of 5-Bromo-2-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the scale-up synthesis of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid [1].

The synthesis of this highly functionalized benzoic acid derivative typically begins with 5-bromo-2-fluoro-3-hydroxybenzoic acid [2]. The process involves a two-step sequence: an initial O-alkylation (which concurrently esterifies the carboxylic acid) followed by a controlled saponification to yield the final free acid. Scaling up these steps often introduces organic impurities due to competing side reactions such as E2 elimination and Nucleophilic Aromatic Substitution (SNAr).

Process Workflow Overview

SynthesisWorkflow SM 5-Bromo-2-fluoro-3- hydroxybenzoic acid Alk Isopropylation (2-Iodopropane, Cs2CO3) SM->Alk Int Isopropyl 5-bromo-2-fluoro- 3-isopropoxybenzoate Alk->Int O-Alkylation & Esterification Hyd Saponification (LiOH, 40°C) Int->Hyd Prod 5-Bromo-2-fluoro-3- isopropoxybenzoic acid Hyd->Prod Selective Hydrolysis

Fig 1: Two-step scale-up workflow for 5-Bromo-2-fluoro-3-isopropoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing high levels of unreacted phenolic starting material after the alkylation step?

Mechanistic Cause: When using 2-bromopropane and K2CO3 at elevated temperatures (e.g., 80 °C), the secondary alkyl halide is highly susceptible to E2 elimination . The base abstracts a proton from the halide, releasing propene gas. This side reaction rapidly depletes your alkylating agent, leaving the less nucleophilic phenol unreacted, while the more acidic carboxylic acid merely converts to the ester. Solution: Switch your alkylating agent to 2-iodopropane and your base to Cs2CO3 . Iodide is a superior leaving group, allowing the SN2 etherification to proceed at a lower temperature (50 °C), suppressing E2 elimination. Furthermore, the large ionic radius of the cesium cation weakly coordinates with the phenoxide anion (the "cesium effect"), drastically enhancing its nucleophilicity.

Q2: During saponification, a new impurity appears. LC-MS indicates a loss of 2 mass units (M-2) relative to the product. What is this?

Mechanistic Cause: You are observing a Defluorination Impurity driven by Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the C2 position is highly activated because it is ortho to the electron-withdrawing carboxylate group[3]. If you use harsh conditions (e.g., NaOH at >60 °C), the hydroxide anion will attack the C2 carbon, forming a Meisenheimer intermediate, and subsequently expel the fluoride ion to form 5-bromo-2-hydroxy-3-isopropoxybenzoic acid. Solution: Avoid strong bases and high heat. Transition to LiOH in a mixed aqueous-organic solvent system at 40 °C.

Q3: Why is the hydrolysis of the intermediate ester so sluggish with LiOH at 40 °C?

Mechanistic Cause: The intermediate is an isopropyl ester, which is heavily sterically hindered compared to methyl or ethyl esters. This steric bulk blocks the trajectory of the incoming hydroxide nucleophile during the standard BAc2 mechanism[4]. Solution: While sluggish, LiOH is still the optimal choice. The lithium cation (Li+) acts as a Lewis acid, strongly coordinating to the carbonyl oxygen. This coordination withdraws electron density from the carbonyl carbon, increasing its electrophilicity and compensating for the steric hindrance without needing to increase the temperature to SNAr-triggering levels.

Impurity Formation Pathways

ImpurityPathways cluster_0 Hydrolysis Reaction Pathways Int Isopropyl 5-bromo-2-fluoro- 3-isopropoxybenzoate Des Desired Pathway (LiOH, THF/H2O, 40°C) Int->Des Undes Side Reaction (NaOH, H2O, >60°C) Int->Undes Prod 5-Bromo-2-fluoro-3- isopropoxybenzoic acid Des->Prod Ester Cleavage ImpE SNAr Defluorination Impurity (5-bromo-2-hydroxy-...) Undes->ImpE Nucleophilic Attack on C-F Bond

Fig 2: Divergent hydrolysis pathways highlighting the SNAr defluorination risk.

Quantitative Data: Alkylation Optimization

To validate the shift in reagents, below is a summary of the reaction profiles during the optimization of the O-alkylation step. Notice the inverse relationship between propene evolution (E2) and conversion rates.

Alkylating AgentBaseSolventTemp (°C)Conversion to Ester (%)Unreacted Phenol (%)Propene Evolution
2-Bromopropane (2.5 eq)K2CO3DMF8065.234.8High
2-Bromopropane (4.0 eq)K2CO3DMF6082.117.9Moderate
2-Iodopropane (2.5 eq)K2CO3DMF6098.3< 2.0Low
2-Iodopropane (2.5 eq) Cs2CO3 NMP 50 > 99.5 ND None

Standardized Step-by-Step Methodologies

These protocols are designed as self-validating systems. Built-in temperature limits and specific phase-separation instructions ensure that impurities are mechanically excluded from the final API intermediate.

Protocol A: Optimized Isopropylation (Etherification & Esterification)
  • Charge: Equip a jacketed reactor with an overhead stirrer. Charge 5-bromo-2-fluoro-3-hydroxybenzoic acid (1.0 eq) and anhydrous NMP (10 volumes).

  • Base Addition: Add Cs2CO3 (3.0 eq) in three equal portions over 15 minutes to control exothermicity. Stir for 30 minutes at ambient temperature to ensure complete deprotonation.

  • Alkylation: Dropwise add 2-iodopropane (2.5 eq) while maintaining the internal temperature strictly below 30 °C.

  • Heating: Ramp the reactor temperature to 50 °C. Stir continuously for 12 hours.

  • Workup: Cool to 20 °C. Quench the reaction by slowly adding DI water (20 volumes). Extract the aqueous mixture with MTBE (3 x 10 volumes).

  • Isolation: Wash the combined organic layers with 5% aqueous LiCl (to remove residual NMP) followed by brine. Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate isopropyl 5-bromo-2-fluoro-3-isopropoxybenzoate.

Protocol B: Controlled Saponification (Hydrolysis)
  • Dissolution: Dissolve the intermediate ester (1.0 eq) in a ternary solvent mixture of THF/MeOH/H2O (2:2:1 ratio, 10 volumes). Note: The THF ensures the lipophilic ester remains fully solvated.

  • Reagent Addition: Add LiOH monohydrate (3.0 eq) in one portion.

  • Thermal Control: Heat the mixture to exactly 40 °C. Critical: Do not exceed 45 °C; exceeding this threshold exponentially increases the risk of SNAr defluorination.

  • Monitoring: Monitor the reaction via HPLC. Complete consumption of the ester typically occurs within 6–8 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure (bath temp < 35 °C) to remove the THF and MeOH.

  • Precipitation: Dilute the remaining aqueous layer with DI water (5 volumes). Cool to 5 °C and slowly acidify to pH 2.0 using 2M HCl.

  • Filtration: Filter the precipitated 5-bromo-2-fluoro-3-isopropoxybenzoic acid. Wash the filter cake with ice-cold water (3 x 2 volumes) to remove lithium salts, and dry under vacuum at 45 °C to constant weight.

References

  • Benchchem. 5-Bromo-2-fluoro-3-isopropoxybenzoic acid | 2586126-54-5.
  • Benchchem. 5-Bromo-2-fluoro-3-hydroxybenzoic acid | CAS 1807144-55-3.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate (LiOH Mechanism).

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of 5-Bromo-2-fluoro-3-isopropoxybenzoic Acid: A Comparative Guide to Synthesis and Analytical Workflows

Target Audience: Pharmaceutical researchers, synthetic chemists, and analytical scientists. Executive Summary & Rationale In the development of advanced active pharmaceutical ingredients (APIs), halogenated benzoic acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmaceutical researchers, synthetic chemists, and analytical scientists.

Executive Summary & Rationale

In the development of advanced active pharmaceutical ingredients (APIs), halogenated benzoic acids serve as critical structural building blocks for accessing deep hydrophobic pockets in protein targets[1]. Specifically, 5-bromo-2-fluoro-3-isopropoxybenzoic acid is a highly sought-after intermediate. However, synthesizing this molecule presents a significant regiochemical challenge. Depending on the synthetic route chosen, electrophilic aromatic substitution can yield a complex mixture of 4-bromo, 5-bromo, and 6-bromo regioisomers.

This guide objectively compares two primary synthesis routes—direct alkylation vs. electrophilic bromination—and establishes a self-validating spectroscopic protocol using Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) to unambiguously confirm product identity and purity.

Synthesis Workflows: A Comparative Analysis

To understand the necessity of rigorous spectroscopic validation, we must first compare the causality behind the impurity profiles generated by different synthetic approaches.

  • Route A (The "Bottom-Up" Alkylation): This route utilizes 5-bromo-2-fluoro-3-hydroxybenzoic acid as the starting material[1]. By reacting this pre-halogenated core with 2-bromopropane and a mild base (e.g., K₂CO₃), the isopropoxy ether is formed. Because the bromine is already fixed at the C5 position, this route offers exceptional regiocontrol.

  • Route B (The "Top-Down" Bromination): This route begins with 2-fluoro-3-isopropoxybenzoic acid and subjects it to electrophilic bromination (Br₂ / FeBr₃). The isopropoxy group (ortho/para directing) and the fluoro group (ortho/para directing) create competing electronic effects, inevitably leading to a mixture of the target 5-bromo isomer alongside 4-bromo and 6-bromo impurities.

Synthesis SM1 5-Bromo-2-fluoro- 3-hydroxybenzoic acid RouteA Route A: Direct Alkylation (High Regiocontrol) SM1->RouteA 2-Bromopropane SM2 2-Fluoro-3-isopropoxy- benzoic acid RouteB Route B: Bromination (Poor Regiocontrol) SM2->RouteB Br2, FeBr3 ProdA 5-Bromo Isomer (Target Product) RouteA->ProdA >98% Selectivity RouteB->ProdA Major ProdB2 4-Bromo & 6-Bromo (Regioisomers) RouteB->ProdB2 Minor Impurities

Fig 1: Comparison of synthesis routes detailing the generation of regioisomeric impurities.

Table 1: Synthesis Route Performance Comparison
ParameterRoute A (Alkylation)Route B (Bromination)Analytical Challenge
Overall Yield 75 - 82%60 - 65%Route B requires extensive recrystallization.
Regioselectivity > 99% (Fixed by SM)~ 70% (Mixture)Differentiating isomers requires high-field NMR.
Primary Impurities Unreacted starting material4-bromo and 6-bromo isomersIsomers share identical mass; LC-MS is insufficient alone.

Spectroscopic Validation Protocols

Because regioisomers possess identical molecular weights, MS alone cannot validate the synthesis. We must rely on the fundamental principles of scalar spin-spin coupling ( J -coupling) in ¹H and ¹⁹F NMR to establish a self-validating proof of structure.

The Analytical Decision Tree

DecisionTree Start Crude Product Analysis LCMS LC-MS: m/z 275/277 [M-H]- (1:1 Isotope Ratio) Start->LCMS NMR 1H NMR (Aromatic Region) Coupling Analysis LCMS->NMR Mass & Bromine Confirmed Isomer5 5-Bromo Isomer (Target) J(meta) ~2.5 Hz NMR->Isomer5 Two meta-coupled signals Isomer6 4- or 6-Bromo Isomer (Impurity) J(ortho) ~8.0 Hz NMR->Isomer6 Two ortho-coupled signals F19 19F NMR Orthogonal Confirmation Isomer5->F19

Fig 2: Spectroscopic decision tree for differentiating halogenated benzoic acid regioisomers.

Step-by-Step Methodologies & Causality
Method 1: ¹H and ¹⁹F NMR Spectroscopy

Causality Focus: In the target 5-bromo isomer, the remaining aromatic protons are located at C4 and C6. These protons are meta to each other, resulting in a small coupling constant ( J≈2.5 Hz). If the bromination occurred at the 4-position or 6-position, the remaining protons would be ortho to each other, yielding a much larger coupling constant ( J≈8.0 Hz). This physical reality makes ¹H NMR a definitive, self-validating tool.

  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of DMSO- d6​ .

    • Expert Insight: Apolar solvents (like CDCl₃) promote strong hydrogen-bonded dimerization of benzoic acids, which can broaden NMR signals and shift the carboxylic acid peak unpredictably. DMSO acts as a strong hydrogen bond acceptor ( β>0.3 ), disrupting these dimers and providing sharp, reproducible spectra[2].

  • Acquisition: Acquire the ¹H NMR spectrum at a minimum of 400 MHz (zg30 pulse sequence, 16 scans).

  • Interpretation:

    • Locate the isopropoxy signals: a characteristic septet at ~4.6 ppm (1H) and a doublet at ~1.3 ppm (6H).

    • Examine the aromatic region (7.0 - 8.0 ppm). You must observe two distinct doublet of doublets (dd). The ~2.5 Hz splitting confirms the meta relationship of H4 and H6, proving the bromine is at C5.

  • Orthogonal ¹⁹F NMR: Acquire a ¹⁹F spectrum. The fluorine atom at C2 will couple with the meta protons at C4 and C6, further confirming the substitution pattern.

Method 2: LC-MS (Liquid Chromatography-Mass Spectrometry)

Causality Focus: Halogenated compounds exhibit distinct isotopic signatures. Bromine naturally occurs as a ~1:1 mixture of ⁷⁹Br and ⁸¹Br. Therefore, a mono-brominated product must show an M and M+2 peak of equal intensity.

  • Preparation: Prepare a 10 µg/mL solution in 50:50 Water:Acetonitrile.

  • Chromatography: Run on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Ionization: Analyze using Electrospray Ionization in Negative mode (ESI-).

    • Expert Insight: Carboxylic acids readily deprotonate to form stable [M-H]⁻ ions, providing high sensitivity without the complex fragmentation patterns often seen in positive mode[3].

  • Interpretation: Look for the exact mass [M-H]⁻ at m/z 274.97 and 276.97. The 1:1 ratio confirms successful mono-bromination.

Method 3: FT-IR (Fourier-Transform Infrared Spectroscopy)
  • Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory, or prepare a 1% KBr pellet[1].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Interpretation: Confirm the presence of the carboxylic acid via the broad O-H stretch (3300–2500 cm⁻¹) and the strong, sharp C=O stretch (~1690 cm⁻¹). The C-F stretch will appear as a strong band in the 1250–1000 cm⁻¹ region[4].

Table 2: Comparative Spectroscopic Markers
Spectroscopic Marker5-Bromo Isomer (Target)4-Bromo / 6-Bromo Isomers (Impurities)
¹H NMR (Aromatic H) Two signals, Jmeta​≈2.5 HzTwo signals, Jortho​≈8.0 Hz
¹H NMR (Aliphatic H) Septet (~4.6 ppm), Doublet (~1.3 ppm)Septet (~4.6 ppm), Doublet (~1.3 ppm)
LC-MS [M-H]⁻ m/z 275 / 277 (1:1 ratio)m/z 275 / 277 (1:1 ratio)
FT-IR (C=O stretch) ~1690 cm⁻¹~1690 cm⁻¹
Validation Status Definitive Identification Definitive Rejection

Conclusion

While electrophilic bromination (Route B) of 2-fluoro-3-isopropoxybenzoic acid may seem synthetically straightforward, it introduces severe downstream analytical and purification bottlenecks due to regioisomer generation. Direct alkylation of 5-bromo-2-fluoro-3-hydroxybenzoic acid (Route A) is the superior method for accessing the target molecule with high purity. Regardless of the route chosen, the combination of LC-MS isotopic profiling and the rigorous evaluation of J -coupling constants in the ¹H NMR aromatic region provides a foolproof, self-validating system to guarantee the structural integrity of 5-bromo-2-fluoro-3-isopropoxybenzoic acid.

References

  • Source: benchchem.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.

Sources

Comparative

Benchmarking 5-Bromo-2-fluoro-3-isopropoxybenzoic Acid: A Technical Guide to Halogenated Scaffolds in Drug Discovery

Halogenated benzoic acids are indispensable building blocks in modern medicinal chemistry and materials science. Recent analyses of FDA-approved therapeutics reveal that approximately 25% of approved drugs and 40% of lea...

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Author: BenchChem Technical Support Team. Date: April 2026

Halogenated benzoic acids are indispensable building blocks in modern medicinal chemistry and materials science. Recent analyses of FDA-approved therapeutics reveal that approximately 25% of approved drugs and 40% of lead molecules feature halogen atoms, underscoring their critical role in modulating pharmacokinetics and target affinity[1]. While simple mono-halogenated derivatives (e.g., 2-fluorobenzoic acid) are well-characterized, highly functionalized scaffolds like 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (5-Br-2-F-3-OiPr-BA) offer a sophisticated matrix of electronic and steric effects.

This guide benchmarks 5-Br-2-F-3-OiPr-BA against standard halogenated benzoic acids, providing researchers with actionable physicochemical data, structural rationales, and self-validating experimental protocols to accelerate drug development workflows.

Physicochemical Profiling & Benchmarking

The strategic incorporation of fluorine, bromine, and an isopropoxy group onto the benzoic acid core profoundly alters its physicochemical properties. The acid-base dissociation constant (pKa) of a drug directly influences its lipophilicity, solubility, and membrane permeability (such as crossing the blood-brain barrier)[2]. Fluorine's high electronegativity generally increases the acidity of the carboxylic acid group[3]. For instance, while unsubstituted benzoic acid has a pKa of ~4.2, the proximity of the electronegative fluorine atom in 2-fluorobenzoic acid lowers the pKa to ~3.27[3].

In 5-Br-2-F-3-OiPr-BA, the ortho-fluorine depresses the pKa and locks the carboxylate conformation, while the meta-isopropoxy group significantly enhances lipophilicity (LogP). The meta-bromine atom serves a dual purpose: it acts as a heavy halogen bond donor for target engagement and provides a robust synthetic handle for late-stage cross-coupling[4].

Table 1: Comparative Physicochemical Properties of Halogenated Benzoic Acids

CompoundMolecular FormulaMW ( g/mol )pKa (25°C)LogP (Predicted)Primary Utility in Drug Design
Benzoic Acid C₇H₆O₂122.12~4.201.87Baseline scaffold; weak hydrophobic interactions.
2-Fluorobenzoic Acid C₇H₅FO₂140.11~3.271.90Conformation locking; pKa depression[3].
3-Bromobenzoic Acid C₇H₅BrO₂201.02~3.812.80Halogen bonding; synthetic cross-coupling handle.
5-Br-2-F-3-OiPr-BA C₁₀H₁₀BrFO₃277.09~3.103.85Synergistic ADME optimization; high lipophilicity.

*Values are extrapolated estimates based on additive functional group contributions and DFT modeling principles.

Structural & Mechanistic Rationale

The causality behind the specific substitution pattern of 5-Br-2-F-3-OiPr-BA lies in the synergistic modulation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Modifying the pKa of a molecule alters its potency, toxicity, and metabolic stability[1].

The ortho-fluorine ensures the carboxylic acid remains predominantly ionized at physiological pH (7.4), enhancing aqueous solubility. Conversely, the isopropoxy group creates a bulky, lipophilic microenvironment that drives hydrophobic pocket binding within target proteins, countering the inherent hydrophilicity of the carboxylate. Furthermore, Density Functional Theory (DFT) models have demonstrated that the twist angle formed by the carboxylic moiety and the aromatic ring—which is heavily influenced by ortho-substituents—is a critical determinant of the molecule's overall electronic distribution and pKa[5].

SAR Core Benzoic Acid Scaffold (Core Pharmacophore) OrthoF 2-Fluoro Substitution (Lowers pKa, Locks Conformation) Core->OrthoF MetaOiPr 3-Isopropoxy Group (Increases LogP, Steric Bulk) Core->MetaOiPr MetaBr 5-Bromo Substitution (Halogen Bonding, Synthetic Handle) Core->MetaBr Outcome Optimized ADME & Reactivity Profile OrthoF->Outcome MetaOiPr->Outcome MetaBr->Outcome

Fig 1. Structure-Activity Relationship (SAR) logic for 5-Bromo-2-fluoro-3-isopropoxybenzoic acid.

Experimental Protocols: Self-Validating Methodologies

To accurately benchmark these compounds, empirical validation must account for the extreme lipophilicity and low aqueous solubility of highly substituted derivatives. The following protocols are designed as self-validating systems, ensuring that physical limitations (like precipitation or emulsion) do not corrupt the data.

Protocol 1: pKa Determination via Cosolvent Potentiometric Titration

Causality: Standard aqueous titration fails for 5-Br-2-F-3-OiPr-BA because the neutral (unionized) species precipitates at low pH (pH < pKa). A methanol-water cosolvent system is mandated to maintain homogeneity, followed by Yasuda-Shedlovsky extrapolation to mathematically derive the true aqueous pKa.

  • Preparation : Dissolve 2.0 mg of the benzoic acid derivative in 10 mL of a methanol/water mixture (prepare separate samples ranging from 20% to 60% methanol v/v). Add KCl to a final concentration of 0.15 M to maintain constant ionic strength across all samples.

  • Titration : Using an automated potentiometric titrator equipped with a calibrated glass electrode, titrate the solution with standardized 0.1 M KOH from pH 2.0 to 12.0 at a constant temperature of 25.0 ± 0.1 °C.

  • Data Processing : Calculate the apparent pKa (psKa) for each cosolvent ratio using the inflection point of the titration curve.

  • Extrapolation : Plot the psKa values against the inverse dielectric constant (1/ε) of the respective cosolvent mixtures. The y-intercept of the resulting linear regression yields the extrapolated aqueous pKa.

Protocol 2: Lipophilicity (LogD) Profiling via Shake-Flask LC-MS/MS

Causality: LC-MS/MS is selected over traditional UV-Vis spectroscopy to prevent signal overlap from trace synthetic impurities and to provide high-sensitivity quantification of the highly lipophilic species partitioning into the octanol phase.

  • Phase Saturation : Pre-saturate n-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) by stirring them together vigorously in a sealed vessel for 24 hours.

  • Partitioning : Dissolve the analyte in the saturated PBS phase to a concentration of 10 µM. Transfer 1 mL of this solution to a vial and add exactly 1 mL of the saturated n-octanol.

  • Equilibration : Shake the biphasic system at 300 rpm for 2 hours at 25 °C. Critical Step: Centrifuge the vials at 3000 x g for 15 minutes. This breaks any micro-emulsions formed during shaking, ensuring absolute phase separation and preventing false-positive lipophilicity readings.

  • Quantification : Extract aliquots from both phases carefully to avoid cross-contamination. Dilute the octanol phase 100-fold in methanol. Analyze both phases using LC-MS/MS (MRM mode) targeting the[M-H]⁻ parent ion.

  • Calculation : Determine the distribution coefficient using the formula: LogD = log10(Area_octanol * Dilution_Factor / Area_PBS).

Workflow Prep Sample Preparation (Cosolvent System) Titration Potentiometric Titration (pH 2.0 - 12.0) Prep->Titration LCMS Shake-Flask & LC-MS (LogD at pH 7.4) Prep->LCMS Extrapolation Yasuda-Shedlovsky Extrapolation Titration->Extrapolation Data Physicochemical Benchmarking Extrapolation->Data LCMS->Data

Fig 2. Self-validating experimental workflow for high-throughput pKa and lipophilicity profiling.

Synthetic Utility: Late-Stage Functionalization

Beyond physicochemical profiling, the 5-bromo substituent in 5-Br-2-F-3-OiPr-BA is a privileged synthetic handle. While ortho-halogenated arenes are traditionally prepared via stoichiometric directed ortho-lithiation—which suffers from scalability and environmental drawbacks[4]—having the bromine pre-installed allows for immediate downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

When benchmarked against standard 3-bromobenzoic acid, the presence of the ortho-fluorine in 5-Br-2-F-3-OiPr-BA actually accelerates oxidative addition at the meta-bromine. The fluorine atom withdraws electron density from the aromatic ring via inductive effects, making the C-Br bond more electrophilic and highly responsive to Pd(0) catalysts, thereby increasing overall coupling yields in late-stage drug functionalization.

References
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. [Link]

  • Key contemporary considerations for halogens in drug discovery. PMC - NIH.[Link]

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC - NIH.[Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. [Link]

Sources

Validation

Comparative Analysis of Leaving Group Kinetics in 5-Bromo-2-fluoro-3-isopropoxybenzoic Acid

Executive Summary As a Senior Application Scientist, I frequently evaluate the functionalization potential of complex aromatic building blocks. 5-Bromo-2-fluoro-3-isopropoxybenzoic acid is a premier example of a bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the functionalization potential of complex aromatic building blocks. 5-Bromo-2-fluoro-3-isopropoxybenzoic acid is a premier example of a bifunctional scaffold that offers highly predictable, orthogonal reactivity. This guide provides an in-depth comparative analysis of the leaving group kinetics between its C2-fluoro and C5-bromo substituents. By understanding the mechanistic causality behind these kinetic differences, researchers can design self-validating protocols to execute selective nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions without cross-contamination of reactive sites.

Structural Analysis & Mechanistic Causality

The regioselective functionalization of this molecule relies on the inherent kinetic differences between the two halogens under distinct reaction paradigms.

The "Element Effect" in SNAr (Fluoro vs. Bromo)

In classical SNAr reactions, the reactivity trend of halogens is counterintuitive if one only considers bond dissociation energies. The order of reactivity is typically F >> Cl > Br > I[1]. The rate-determining step is the nucleophilic attack on the aromatic ring to form the negatively charged Meisenheimer complex, rather than the cleavage of the carbon-halogen bond[2].

In 5-Bromo-2-fluoro-3-isopropoxybenzoic acid, the C2-fluorine is positioned ortho to the strongly electron-withdrawing carboxylic acid group. Fluorine's powerful electron-withdrawing inductive (-I) effect significantly lowers the activation energy of the addition step by stabilizing the anionic intermediate[3]. Conversely, the C5-bromine exerts a much weaker inductive effect and is positioned meta to the carboxylic acid, rendering it virtually inert to SNAr under standard basic conditions[4]. Fluoroarenes typically exhibit significantly higher reactivity in SNAr compared to chloro- or bromoarenes[5].

Oxidative Addition Kinetics (Bromo vs. Fluoro)

When transitioning to palladium- or nickel-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the kinetic paradigm flips. The rate-determining step is typically the oxidative addition of the metal into the carbon-halogen bond. The C–Br bond (~65-80 kcal/mol) is significantly weaker than the C–F bond (~126 kcal/mol)[6]. Thus, the C5-bromo group undergoes rapid oxidative addition with Pd(0) species, while the highly stable C2-fluoro group remains completely intact[6].

OrthogonalReactivity Start 5-Bromo-2-fluoro- 3-isopropoxybenzoic acid SNAr SNAr Pathway (C2) Nucleophilic Attack Start->SNAr Amine/Base (Fast at C2-F) CrossCoupling Cross-Coupling (C5) Pd-Catalyzed Start->CrossCoupling Pd(0), Boronic Acid (Fast at C5-Br) Meisenheimer Meisenheimer Complex Stabilized by -F (-I effect) SNAr->Meisenheimer OxidativeAdd Oxidative Addition Facilitated by weak C-Br CrossCoupling->OxidativeAdd Product1 2-Substituted- 5-bromo derivative Meisenheimer->Product1 -F⁻ elimination Product2 5-Substituted- 2-fluoro derivative OxidativeAdd->Product2 Transmetalation & Reductive Elim.

Mechanistic logic of orthogonal reactivity pathways.

Comparative Kinetics Data

To objectively compare the scaffold's performance, we evaluate the relative rate constants ( krel​ ) of leaving group displacement. The data below synthesizes kinetic benchmarks for fluoro- vs. bromo-arenes under competitive conditions.

Table 1: Relative Rates of Substitution ( krel​ )
Reaction ParadigmTarget BondLeaving Group krel​ (Approximate)Primary Kinetic Driver
SNAr (Amine Nucleophile) C2–FFluoro (-F)3300Stabilization of Meisenheimer complex (-I effect)
SNAr (Amine Nucleophile) C5–BrBromo (-Br)1 (Baseline)Poor inductive stabilization, meta deactivation
Suzuki Cross-Coupling C5–BrBromo (-Br)>10,000Low Bond Dissociation Energy (BDE)
Suzuki Cross-Coupling C2–FFluoro (-F)< 0.01High BDE, resistant to oxidative addition

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By sampling the reaction mixture at specific kinetic intervals, researchers can independently verify the orthogonality of the chosen pathway.

Protocol A: Selective SNAr at the C2-Fluoro Position

This protocol demonstrates the rapid displacement of the C2-fluorine using a secondary amine, leaving the C5-bromine untouched for downstream functionalization.

Materials:

  • 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add K2CO3 (2.0 eq) to the solution. The base deprotonates the carboxylic acid and acts as an acid scavenger for the SNAr process.

  • Nucleophilic Attack: Add morpholine (1.2 eq) dropwise at room temperature. Gradually heat the mixture to 80 °C.

  • Kinetic Sampling (Self-Validation): Extract 50 µL aliquots at 1h, 2h, and 4h. Quench with 1M HCl and analyze via LC-MS. You will observe the mass shift corresponding to the loss of F and addition of morpholine, with the Br isotope pattern (M / M+2) strictly preserved.

  • Isolation: Cool the reaction, dilute with water, and acidify to pH 3. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield the 2-morpholino-5-bromo derivative.

Protocol B: Selective Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position

This protocol selectively functionalizes the C5-bromine while preserving the highly stable C2-fluorine.

Materials:

  • 5-Bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • Sodium carbonate (Na2CO3, 2.0 M aqueous, 3.0 eq)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the benzoic acid derivative, phenylboronic acid, and Pd(dppf)Cl2.

  • Degassing: Add 1,4-Dioxane and the aqueous Na2CO3 solution. Sparge the biphasic mixture with Argon for 15 minutes to prevent catalyst oxidation.

  • Oxidative Addition & Coupling: Heat the mixture to 90 °C. The Pd(0) catalyst will selectively insert into the weaker C5-Br bond.

  • Kinetic Sampling (Self-Validation): Extract aliquots at 30 min, 1h, and 2h. LC-MS analysis will confirm the complete consumption of the starting material and the retention of the C2-fluorine (absence of defluorination side-products).

  • Isolation: Filter through a Celite pad, acidify the aqueous layer, and extract with dichloromethane. Purify via flash chromatography to isolate the 5-phenyl-2-fluoro derivative.

Workflow Step1 Substrate Preparation Step2A Condition A: SNAr (Amine, K2CO3, DMF) Step1->Step2A Step2B Condition B: Suzuki (ArB(OH)2, Pd, Base) Step1->Step2B Step3A Kinetic Sampling (LC-MS at 1h, 2h, 4h) Step2A->Step3A Step3B Kinetic Sampling (LC-MS at 0.5h, 1h, 2h) Step2B->Step3B Step4 Data Analysis (Confirm Orthogonality) Step3A->Step4 Step3B->Step4

Experimental workflow for validating the orthogonal reactivity of the bifunctional substrate.

References

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: Molecules (MDPI) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling 5-Bromo-2-fluoro-3-isopropoxybenzoic Acid

As a Senior Application Scientist, I frequently oversee the integration of heavily functionalized halogenated building blocks into drug discovery pipelines. 5-Bromo-2-fluoro-3-isopropoxybenzoic acid is a prime example: a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of heavily functionalized halogenated building blocks into drug discovery pipelines. 5-Bromo-2-fluoro-3-isopropoxybenzoic acid is a prime example: a structurally complex intermediate that offers immense synthetic utility but requires rigorous, uncompromising safety protocols.

This guide provides a self-validating system for handling this compound, moving beyond basic compliance to explain the chemical causality behind every safety measure.

Toxicological Profile & Mechanistic Causality

To handle a chemical safely, you must understand why it is dangerous. The hazard profile of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid is driven by three structural features:

  • Corrosivity & Irritation: The benzoic acid core acts as a strong proton donor. Upon contact with moisture on the skin or eyes, it causes severe tissue irritation (GHS H315) and serious, potentially irreversible eye damage (GHS H318)[1].

  • Lipophilicity & Permeation: The addition of the isopropoxy ether linkage and multiple halogens (bromine and fluorine) significantly increases the molecule's lipophilicity compared to unsubstituted benzoic acid. This allows the compound—especially when dissolved in organic solvents—to rapidly permeate standard laboratory glove materials[2].

  • Respiratory Toxicity: As a crystalline powder, it poses a severe inhalation risk. Aerosolized dust can bypass the upper respiratory tract, potentially causing cumulative damage to the lungs through prolonged or repeated exposure (GHS H372)[1].

Personal Protective Equipment (PPE) Matrix

When selecting hand protection, the breakthrough time —defined as the time it takes for a chemical to travel through the glove material to the skin at a detectable level—is the critical metric[2].

Standard nitrile gloves are sufficient for handling the dry powder. However, when preparing solutions, the solvent acts as a permeation carrier. Solvents like acetone or dichloromethane (DCM) can drop the breakthrough time of thin nitrile to less than one minute[3].

Quantitative Glove Compatibility Data
Glove MaterialThickness (mm)Chemical State / Solvent CarrierBreakthrough TimeDegradation RatingProtocol Recommendation
Nitrile Rubber 0.35Dry Powder (Solid)> 240 minExcellentApproved for dry handling
Nitrile Rubber 0.10Acetone / DCM Solutions< 1 minPoorDO NOT USE for solutions
Butyl Rubber 0.50Acetone / DCM Solutions> 120 minGoodApproved for solution prep
Neoprene 0.50DMF / DMSO Solutions> 240 minExcellentApproved for polar aprotic

Workflow & PPE Logic

The following decision tree dictates the necessary engineering controls and PPE based on the physical state of the compound during your workflow.

Handling_Logic A Task: Handle 5-Bromo-2-fluoro- 3-isopropoxybenzoic acid B Physical State Assessment A->B C Dry Powder / Solid B->C D Dissolved in Organic Solvent B->D E Primary Risk: Dust Inhalation & Eye Damage C->E F Primary Risk: Skin Permeation & Splash D->F G PPE: Chemical Goggles, Nitrile Gloves (0.35mm) E->G H PPE: Face Shield over Goggles, Butyl Rubber Gloves (0.5mm) F->H I Engineering Control: Chemical Fume Hood G->I H->I

Workflow for PPE selection based on physical state and exposure risk.

Step-by-Step Operational Methodology

To ensure absolute safety and prevent contamination, execute the following self-validating protocol when weighing and preparing solutions of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid.

  • Step 1: Engineering Control Verification. Ensure the chemical fume hood has a valid annual certification. Position the sash at or below the designated green safety line to maintain optimal face velocity and provide a physical shield against potential splashes[4].

  • Step 2: PPE Donning. Equip chemical splash goggles (standard safety glasses are insufficient for fine, irritating powders), a buttoned, flame-resistant lab coat, and 0.35 mm nitrile gloves[2].

  • Step 3: Static-Free Weighing. Use an anti-static weighing boat inside the fume hood. Causality: Halogenated powders often carry static charges; anti-static environments prevent the powder from aerosolizing and contaminating the hood environment, directly mitigating the H372 inhalation risk[1].

  • Step 4: Solvent Addition & Dissolution. If dissolving the compound, upgrade to butyl rubber or neoprene gloves depending on your solvent carrier. Add the solvent slowly to the pre-weighed solid to minimize exothermic dissolution risks.

  • Step 5: Decontamination. Wipe down the balance and hood surface with a damp paper towel. If residual acid is suspected, neutralize the surface with a dilute sodium bicarbonate solution before wiping[3]. Dispose of the towel immediately in the halogenated solid waste stream.

Spill Response & Disposal Plan

In the event of a spill, immediate, calculated action is required. Do not improvise. Follow this validated response pathway.

Spill_Response S1 Spill Detected S2 Assess Spill Volume & Location S1->S2 S3 Inside Fume Hood (< 500 mL/g) S2->S3 S4 Outside Fume Hood (> 500 mL/g) S2->S4 S5 Don Upgraded PPE (Face Shield, Heavy Gloves) S3->S5 S6 Evacuate Area & Call EH&S S4->S6 S7 Cover with Inert Absorbent S5->S7 S8 Collect as Halogenated Waste S7->S8

Step-by-step logic for chemical spill assessment and containment.

Execution of Spill & Disposal Protocol
  • Risk Assessment: Determine the spill volume and location. Spills exceeding 500 mL or 500 g outside of a fume hood are classified as high-level hazards requiring immediate laboratory evacuation and Environmental Health & Safety (EH&S) intervention[4].

  • Containment (Inside Hood): For manageable spills inside the hood, immediately lower the sash. Don upgraded PPE, including a face shield over your goggles and heavy butyl gloves[2].

  • Neutralization & Absorption: Do not use water directly, as it will spread the lipophilic acid. Cover the spill with an inert absorbent (e.g., vermiculite or sand). If neutralizing the powder, use a weak base like solid sodium bicarbonate to prevent vigorous, uncontrolled exothermic reactions[3].

  • Collection & Disposal: Sweep the absorbed material using a non-sparking tool. Place it into a clearly labeled, sealable polyethylene container designated specifically for Halogenated Organic Waste . Never mix halogenated waste with general organic waste[3]. Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic environmental pollutants like dioxins and furans.

References

  • Sigma-Aldrich Safety Data Sheet: Halogenated Benzoic Acid . sigmaaldrich.com. 1

  • Use of Personal Protective Equipment . Office of Environmental Health & Safety, Georgetown University. 2

  • Chemical Safety Guide, 6th Ed. National Institutes of Health (NIH). 4

  • Lab Safety Protocols - Liquid Chemicals and Powdered Substances . Oregon State University. 3

Sources

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